Calicheamicin
Description
Calicheamicin, a family of enediyne antitumor antibiotics, is derived from the bacterium Micromonospora echinospora ssp[“].calichensis, found in chalky soil.These compounds exhibit potent cytotoxicity through double-strand DNA breaks, inhibiting DNA synthesis. The family comprises 15-20 members, differentiated by Greek letter subscripts based on thin-layer chromatography mobility and superscripts indicating halogen substitutions.this compound is a prominent member.
Structure
2D Structure
Properties
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHCVDVKSCDHU-GPCZLZLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74IN3O21S4 | |
| Record name | calicheamicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calicheamicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108212-75-5 | |
| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery of Calicheamicin from Micromonospora echinospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, production, and purification of calicheamicins, a class of potent enediyne antitumor antibiotics, from the bacterium Micromonospora echinospora. This document details the experimental protocols, quantitative data, and biosynthetic pathways crucial for understanding and potentially exploiting these complex natural products.
Introduction: The Dawn of a Potent Antitumor Agent
The story of calicheamicin begins in the mid-1980s with the isolation of a novel actinomycete, Micromonospora echinospora subsp. calichensis, from a chalky soil sample, or "caliche," collected in Kerrville, Texas.[1] Scientists at Lederle Laboratories identified a family of exceptionally potent antitumor compounds from the fermentation broth of this bacterium.[1] These compounds, named calicheamicins, belong to the enediyne class of natural products, characterized by a unique nine- or ten-membered ring containing a double bond and two triple bonds. This "warhead" is responsible for their extraordinary cytotoxicity, which is up to 1000 times more potent than adriamycin. The most notable of these is this compound γ1I.
The remarkable biological activity of calicheamicins stems from their ability to bind to the minor groove of DNA and undergo a Bergman cyclization, generating a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, cell death. This mechanism of action has made calicheamicins a focal point for the development of antibody-drug conjugates (ADCs), which utilize monoclonal antibodies to deliver the potent cytotoxic payload specifically to cancer cells, minimizing off-target toxicity.
Fermentation for this compound Production
The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora. Optimization of fermentation media and conditions is critical for achieving high yields of these complex secondary metabolites.
Quantitative Data on this compound Fermentation
| Parameter | Value/Condition | Reference |
| Producing Strain | Micromonospora echinospora subsp. calichensis | [2] |
| Fermentation Time | 8-10 days | [3] |
| Culture Temperature | 28 ± 2 °C | [3] |
| Shake Flask RPM | 200-250 rpm | [3] |
| Fermentor Agitation | 150-250 rpm | [3] |
| Aeration | 0.8-1.0 vvm | [3] |
| Inoculum Size | 3-10% (v/v) | [3] |
| Precursor Addition | Potassium Iodide (KI) | [3] |
| In situ Adsorption | Macroporous Adsorption Resins | [3] |
Experimental Protocol: Fermentation of Micromonospora echinospora
This protocol is based on a high-yield fermentation method described in the literature.[3]
1. Strain Maintenance and Inoculum Preparation:
-
Maintain Micromonospora echinospora on agar slants with a suitable medium (e.g., yeast extract-malt extract agar).
-
Inoculate a seed culture medium with spores or mycelial fragments from the agar slant. The seed medium can contain (g/L): glucose 10, soluble starch 20, yeast extract 5, peptone 5, and CaCO₃ 1.
-
Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 220 rpm.
2. Production Fermentation:
-
Prepare the production medium. A representative medium composition is as follows (g/L):
-
Carbon Source: Soluble starch (40-60) or dextrin (30-50).
-
Nitrogen Source: Yeast extract (5-10), peptone (5-10), or soybean meal (10-20).
-
Trace Elements: A solution containing FeSO₄·7H₂O, MgSO₄·7H₂O, and CaCO₃.
-
Precursor: Potassium Iodide (KI) at a concentration of 0.1-1.0 g/L to promote the formation of iodinated calicheamicins.
-
-
Add a macroporous adsorbent resin (e.g., polystyrene-based) to the production medium at a concentration of 2-5% (w/v) for in situ product adsorption. This can significantly increase the final yield by reducing product degradation and feedback inhibition.
-
Sterilize the production medium and resin by autoclaving at 121°C for 30 minutes.
-
After cooling, inoculate the production medium with 3-10% (v/v) of the seed culture.
-
Ferment for 8-10 days at 28 ± 2°C with agitation (150-250 rpm) and aeration (0.8-1.0 vvm).
3. Monitoring the Fermentation:
-
Monitor the pH of the culture and maintain it in the range of 6.5-7.5.
-
Periodically take samples to assess cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (e.g., by HPLC analysis of the resin extract).
Isolation and Purification of Calicheamicins
The recovery and purification of calicheamicins from the fermentation broth is a multi-step process involving extraction and chromatography.
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of calicheamicins.
Experimental Protocol: Isolation and Purification
This protocol is a generalized procedure based on the methods described by Lee et al. (1989).
1. Extraction:
-
At the end of the fermentation, harvest the entire broth, including the mycelia and the adsorbent resin.
-
Extract the whole broth with a water-immiscible organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery of the calicheamicins.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
2. Selective Precipitation:
-
Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol or acetone).
-
Add a non-polar solvent such as hexane dropwise with stirring to precipitate the calicheamicins.
-
Collect the precipitate by centrifugation or filtration. This step helps to remove highly non-polar impurities.
3. Chromatographic Purification:
-
Normal-Phase Chromatography:
-
Dissolve the precipitated material in a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them for the presence of calicheamicins using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing the desired compounds.
-
-
Reversed-Phase Chromatography:
-
Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of water and a polar organic solvent such as acetonitrile or methanol as the mobile phase.
-
Monitor the elution profile with a UV detector at a wavelength where calicheamicins absorb (e.g., around 240 nm and 320 nm).
-
Collect the peaks corresponding to the different this compound analogues.
-
-
Partition Chromatography:
-
For final polishing and separation of closely related analogues, partition chromatography can be employed. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.
-
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a Type I iterative polyketide synthase (PKS) for the enediyne core and a series of tailoring enzymes, most notably glycosyltransferases, for the attachment of the unique sugar moieties.
Biosynthetic Pathway Overview
Caption: Simplified biosynthetic pathway of this compound.
The biosynthesis of the this compound core is initiated by an iterative Type I polyketide synthase (PKS) encoded by the gene calE8.[4] This PKS utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a polyketide chain. Subsequent modifications by tailoring enzymes lead to the formation of the characteristic enediyne core, known as calicheamicinone.
The intricate aryltetrasaccharide side chain is then assembled in a stepwise manner by four distinct glycosyltransferases: CalG1, CalG2, CalG3, and CalG4.[2] These enzymes catalyze the sequential addition of unusual sugar moieties to the enediyne core, contributing to the DNA binding specificity and overall biological activity of the final molecule.[2] The order of glycosylation is crucial for the correct assembly of the final product.
Conclusion
The discovery of calicheamicins from Micromonospora echinospora represents a landmark in the field of natural product chemistry and drug discovery. Their unique structure and potent biological activity have not only provided a powerful tool for cancer research but have also paved the way for the development of targeted therapies like antibody-drug conjugates. The in-depth understanding of their biosynthesis, fermentation, and purification, as outlined in this guide, is essential for the continued exploration and utilization of these remarkable molecules in the fight against cancer. Further research into the genetic regulation of the biosynthetic pathway and optimization of the fermentation process holds the potential for even greater yields and the generation of novel this compound analogues with improved therapeutic properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Calicheamicin Bergman Cyclization: A Gateway to Diradical-Mediated DNA Cleavage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin γ1 is a potent member of the enediyne class of antitumor antibiotics, renowned for its extraordinary cytotoxicity.[1] Isolated from the bacterium Micromonospora echinospora ssp. calichensis, its mechanism of action is a fascinating cascade of chemical transformations culminating in the site-specific cleavage of double-stranded DNA.[2][3] This guide provides a detailed technical overview of the core process responsible for this compound's bioactivity: the Bergman cyclization of its enediyne core into a highly reactive diradical species. We will delve into the quantitative aspects of this reaction, provide detailed experimental protocols for its study, and visually represent the key pathways and workflows.
The this compound molecule can be conceptually divided into three key functional regions: an aryltetrasaccharide domain that selectively binds to the minor groove of DNA, a trisulfide group that acts as a trigger, and the aglycon core containing the crucial enediyne "warhead".[3] The sequence-selective binding of the oligosaccharide moiety positions the reactive core in close proximity to the DNA backbone, setting the stage for the subsequent DNA-damaging events.[2]
The Bergman Cyclization of this compound: From Triggering to Diradical Formation
The Bergman cyclization is a thermally or photochemically induced reaction that converts an enediyne into a highly reactive p-benzyne diradical.[4] While acyclic enediynes typically require high temperatures (around 200°C) to overcome the activation energy barrier for cyclization, the enediyne moiety within the strained 10-membered ring of this compound allows the reaction to proceed at physiological temperatures once activated.[4]
The activation of the Bergman cyclization in this compound is initiated by a nucleophilic attack on the central sulfur atom of the methyl trisulfide group, typically by a cellular thiol such as glutathione.[3] This leads to the formation of a thiol intermediate which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the aglycon. This reaction changes the hybridization of a bridgehead carbon from sp2 to sp3, inducing significant strain in the 10-membered ring. This increased ring strain dramatically lowers the activation barrier for the Bergman cyclization, allowing the cycloaromatization to proceed spontaneously at body temperature.[3]
The cyclization transforms the enediyne into a p-benzyne diradical, a highly reactive species.[1] This diradical is a potent hydrogen atom abstractor. Positioned in the minor groove of DNA, it abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-stranded DNA breaks and ultimately, apoptosis.[2]
Quantitative Data
The following tables summarize key quantitative data related to the Bergman cyclization of this compound and various enediyne analogs, as well as the DNA cleavage efficiency of this compound mimics.
| Compound/System | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) | Notes |
| Triggered this compound γ1 (E chair form) | 16.4 | - | Calculated for the reaction in the minor groove of DNA.[5] |
| Parent Enediyne (unspecified) | - | 31.5 | Measured for a diol-containing analog with an internuclear distance of 3.20 Å.[6] |
| ortho-NO2 substituted enediyne | - | Lowered | Confirmed by kinetic measurements.[7] |
| ortho-CHO substituted enediyne | - | Lowered | Confirmed by kinetic measurements.[7] |
| Various Enediynes | - | < 24 | Guideline for activity at body temperature.[6] |
Table 1: Activation Energies for Bergman Cyclization. This table presents a comparison of the activation energies for the Bergman cyclization of triggered this compound and other enediyne systems. The data highlights the significant reduction in the activation barrier for the strained cyclic system of this compound.
| Compound | EC50 for DNA Cleavage (nM) | Notes |
| Diazonium Mimic 10 (Benzene-1,4-bisdiazonium) | Improved potency over monodiazonium | Mimics the p-benzyne diradical.[8] |
| Diazonium Mimic 11 (Naphthalene-1,5-bisdiazonium) | 37.1 | Outperformed monodiazonium analog.[8][9] |
| Diazonium Mimic 23 | ~1000 (in dark) | Demonstrates photoactivation.[9] |
| Various Diazonium Mimics | Low nM to µM range | Shows a wide range of potencies.[8][9] |
Table 2: DNA Cleavage Efficiency of this compound Mimics. This table showcases the half-maximal effective concentration (EC50) for DNA cleavage by various synthetic mimics of this compound. The data illustrates the potential for developing potent DNA cleaving agents with simpler structures than the natural product.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound Bergman cyclization.
Synthesis of Calicheamicinone (Aglycon Core)
The total synthesis of calicheamicinone is a complex, multi-step process. Several research groups have reported total syntheses, often involving intricate strategies to construct the strained bicyclic enediyne core. A general overview of a synthetic approach is provided below, based on published literature. For detailed, step-by-step procedures, it is essential to consult the primary research articles.
General Strategy:
-
Construction of the Bicyclic Core: The synthesis often begins with the construction of a suitable bicyclic precursor. This can be achieved through various cycloaddition reactions or ring-closing metathesis strategies.
-
Introduction of the Enediyne Moiety: The two acetylene groups are typically introduced through reactions such as the Sonogashira coupling or by the addition of acetylide anions to carbonyl groups followed by elimination.
-
Formation of the Bridgehead Double Bond: The double bond within the 10-membered ring is often formed late in the synthesis, for example, through an elimination reaction.
-
Functional Group Manipulations: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and these are selectively removed at appropriate stages. The final steps involve the introduction of the requisite functional groups on the aglycon.
For specific reaction conditions, reagents, and purification methods, refer to the seminal papers on the total synthesis of calicheamicinone by Nicolaou, Danishefsky, and others.[10]
Thiol-Triggered Bergman Cyclization
This protocol describes a general method for initiating the Bergman cyclization of a this compound analog in a laboratory setting using a thiol activator.
Materials:
-
This compound analog with a trisulfide trigger
-
Thiol activator (e.g., glutathione, dithiothreitol (DTT))
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., argon or nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Temperature control system (e.g., water bath)
Procedure:
-
Dissolve the this compound analog in the anhydrous, deoxygenated solvent in the reaction vessel under an inert atmosphere. The concentration will depend on the specific analog and the analytical method used for monitoring the reaction.
-
Prepare a stock solution of the thiol activator in the same deoxygenated solvent.
-
Initiate the reaction by adding the thiol activator solution to the this compound analog solution. The molar ratio of thiol to the enediyne is a critical parameter and should be optimized.
-
Maintain the reaction at a constant temperature (e.g., 37°C) to mimic physiological conditions.
-
Monitor the progress of the reaction over time using an appropriate analytical technique, such as HPLC (to follow the disappearance of the starting material and the appearance of products) or NMR spectroscopy.
p-Benzyne Diradical Trapping
The highly reactive p-benzyne diradical can be "trapped" by a hydrogen donor, such as 1,4-cyclohexadiene, to yield a stable aromatic product.
Materials:
-
Reaction mixture from the thiol-triggered Bergman cyclization
-
1,4-cyclohexadiene (as a trapping agent)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Perform the thiol-triggered Bergman cyclization as described above.
-
At various time points, or at the completion of the reaction, add an excess of 1,4-cyclohexadiene to the reaction mixture.
-
Allow the trapping reaction to proceed.
-
Analyze the reaction mixture by GC-MS or LC-MS to identify the trapped product (a substituted benzene derivative). The presence of this product provides indirect evidence for the formation of the p-benzyne diradical.
DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol outlines a standard method to assess the DNA-cleaving ability of this compound or its analogs using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or analog
-
Thiol activator (if required for the specific compound)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Agarose
-
Electrophoresis buffer (e.g., TAE or TBE buffer)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the supercoiled plasmid DNA in the reaction buffer.
-
Add the this compound or analog to the reaction mixture at various concentrations. If a thiol activator is required, it should be added to initiate the reaction.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the DNA loading dye, which typically contains a chelating agent like EDTA to inactivate any metal-dependent nucleases and glycerol to increase the density of the sample.
-
Prepare an agarose gel of an appropriate concentration (e.g., 1%) in the electrophoresis buffer and add ethidium bromide to the molten agarose.
-
Load the reaction samples into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage until the dye fronts have migrated a sufficient distance.
-
Visualize the DNA bands on a UV transilluminator. Supercoiled DNA (Form I) will migrate fastest, followed by linear DNA (Form III), and nicked, open-circular DNA (Form II) will migrate the slowest.
-
Quantify the intensity of the different DNA forms to determine the extent of single-strand and double-strand DNA cleavage. The EC50 value can be determined by plotting the percentage of cleaved DNA against the concentration of the compound.[9]
EPR Spectroscopy for Diradical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals. While direct detection of the short-lived p-benzyne diradical is challenging, spin trapping can be employed.
General Principle:
-
A "spin trap" molecule is added to the reaction mixture where the radical is being generated.
-
The spin trap reacts with the transient radical to form a more stable radical adduct.
-
This stable radical adduct can then be detected and characterized by EPR spectroscopy.
Materials:
-
EPR spectrometer
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or a nitroso compound)
-
Reaction mixture generating the p-benzyne diradical
Procedure:
-
In an EPR-compatible sample tube, combine the this compound analog, the thiol activator, and the spin trapping agent in a suitable deoxygenated solvent.
-
Initiate the reaction and immediately place the sample tube in the EPR spectrometer.
-
Record the EPR spectrum at specific time intervals.
-
The resulting spectrum will be characteristic of the spin adduct formed, providing information about the structure of the trapped radical. The hyperfine coupling constants of the EPR spectrum can help to identify the trapped radical species.
Note: The choice of spin trap and the experimental conditions are crucial for successful detection and need to be optimized for the specific system under investigation.
Mandatory Visualizations
Caption: Mechanism of this compound-induced DNA Damage.
Caption: Workflow for DNA Cleavage Assay.
Conclusion
The Bergman cyclization of this compound is a remarkable example of nature's ingenuity in creating highly potent bioactive molecules. The intricate interplay of molecular recognition, a chemical trigger, and strain-release-driven cycloaromatization results in the formation of a powerful DNA-damaging agent. Understanding the nuances of this process, from its kinetics and thermodynamics to the practical aspects of its study, is crucial for the development of new anticancer therapies. The synthetic mimics of this compound, which aim to replicate its DNA-cleaving ability with simpler and more tunable structures, represent a promising avenue for future drug discovery efforts. This guide has provided a comprehensive technical overview to aid researchers in their exploration of this fascinating and therapeutically relevant chemical transformation.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. Bergman Cyclization [organic-chemistry.org]
- 5. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
A Technical Guide to the Calicheamicin Self-Sacrifice Resistance Mechanism in Micromonospora echinospora
Abstract: The enediyne antitumor antibiotic calicheamicin, produced by the bacterium Micromonospora echinospora, is one of the most potent cytotoxic agents known, acting through sequence-selective DNA cleavage.[1][2][3] This extreme toxicity necessitates a highly effective self-resistance mechanism to protect the producer organism from its own metabolic weapon. Research has unveiled a novel "self-sacrifice" paradigm, where specific proteins encoded within the this compound biosynthetic gene cluster directly interact with and neutralize the antibiotic, leading to the destruction of both the protein and the this compound molecule. This guide provides an in-depth examination of this mechanism, detailing the key proteins, their molecular interactions, quantitative resistance data, and the experimental protocols used for their characterization.
The Molecular Threat: this compound's Mechanism of Action
This compound's potent bioactivity stems from its unique molecular architecture, featuring a bicyclo[7.3.1]enediyne "warhead" and an aryltetrasaccharide domain that guides the molecule to the minor groove of DNA.[1][4] The activation of the warhead is initiated by the reduction of an allylic trisulfide group, a reaction readily carried out by intracellular thiols like glutathione.[2][5] This triggers a Bergman cyclization, generating a highly reactive 1,4-didehydrobenzene (para-benzyne) diradical.[1] This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to oxidative strand scission and ultimately, cell death.[1] The necessity for the producer organism, M. echinospora, to survive the production of such a potent DNA-damaging agent has driven the evolution of a specialized and highly efficient resistance strategy.
The Genetic Basis of Resistance: The calC Locus
The primary mechanism of self-resistance in M. echinospora is encoded by the calC gene, located within the this compound biosynthetic gene cluster.[1][6] The protein product, CalC, was the first identified example of this self-sacrificing resistance model.[1][7] Subsequent research, aided by structural genomics, has identified other proteins within the same gene cluster, namely CalU16 and CalU19, that function through a similar protective mechanism.[8][9]
Structurally, these proteins belong to the STeroidogenic Acute Regulatory protein related lipid Transfer (START) domain family, which is known for binding lipids.[8][9] This structural feature is thought to facilitate the binding of the lipid-like this compound molecule. CalC has also been characterized as a non-heme iron metalloprotein, although the precise role of the iron cofactor in the resistance mechanism is not fully elucidated.[6]
The Self-Sacrifice Mechanism: A Molecular Perspective
The self-sacrifice mechanism is a stoichiometric detoxification process where one molecule of the resistance protein neutralizes one molecule of activated this compound. The process can be broken down into the following key steps:
-
Binding: An activated this compound molecule, poised to undergo Bergman cyclization, is bound by a resistance protein such as CalC within a protective calyx.[10]
-
Radical Quenching: Upon cycloaromatization, the resulting para-benzyne diradical abstracts a hydrogen atom not from DNA, but from a specific amino acid residue within the protein's active site. For CalC, this has been identified as the Cα hydrogen of Glycine 113 (G113).[8]
-
Inactivation and Cleavage: This hydrogen abstraction quenches the this compound diradical, inactivating it and preventing any DNA damage. The process generates a protein radical, which, in the presence of oxygen, leads to the site-specific cleavage of the protein itself.[8][10] Both the antibiotic and the resistance protein are consumed in the reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crossroads of Antibiotic Resistance and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calicheamicin Derivatives: Chemical Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1] Their remarkable cytotoxicity stems from their unique mechanism of action: the ability to bind to the minor groove of DNA and induce double-stranded breaks, ultimately leading to apoptosis.[2][3] This cell-killing ability has made calicheamicin and its derivatives highly valuable as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4] Notable examples of FDA-approved ADCs utilizing this compound derivatives include gemtuzumab ozogamicin (Mylotarg®) for acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) for acute lymphoblastic leukemia (ALL).[1]
This technical guide provides a comprehensive overview of the chemical synthesis of this compound derivatives, their mechanism of action, and their biological activity. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Chemical Synthesis of this compound γ1I and its Derivatives
The total synthesis of this compound γ1I, the most well-known member of the this compound family, is a formidable challenge in organic chemistry that has been successfully addressed by several research groups, most notably those of K.C. Nicolaou and Samuel Danishefsky.[3][5] The synthesis is typically convergent, involving the independent preparation of the complex oligosaccharide and aglycone core, followed by their strategic coupling.
Synthesis of the Oligosaccharide Domain
The oligosaccharide portion of this compound is crucial for its sequence-specific recognition of DNA.[1] Its synthesis involves a multi-step process of assembling the individual sugar units with precise stereochemical control. Key methodologies employed include:
-
Glycosylation Reactions: The assembly of the different sugar moieties relies on various glycosylation strategies to form the characteristic glycosidic, thioester, and hydroxylamine linkages.[6][7]
-
Protecting Group Strategies: A complex interplay of protecting groups is necessary to mask reactive functional groups on the sugar units, allowing for regioselective reactions and subsequent deprotection to reveal the final structure.
Synthesis of the Aglycone Core (Calicheamicinone)
The aglycone, or "warhead," of this compound contains the reactive enediyne moiety responsible for DNA cleavage. Its synthesis is a landmark achievement in natural product synthesis. A generalized retrosynthetic analysis, as pioneered by Nicolaou, is depicted below.[3]
Caption: Retrosynthetic analysis of Calicheamicinone.
Key steps in the synthesis of the calicheamicinone core include:
-
The use of an asymmetric allylboration reaction to establish key stereocenters.
-
An intramolecular 1,3-dipolar cycloaddition of a nitrile oxide to form a crucial isoxazoline intermediate.
-
The stereospecific introduction of the enediyne moiety.
Synthesis of this compound Derivatives and Mimics
The development of synthetic mimics of this compound aims to simplify the complex structure while retaining biological activity, or to modulate its properties for specific applications.[8] These efforts often involve:
-
Truncated Analogues: Synthesis of derivatives lacking parts of the oligosaccharide to probe the minimal structural requirements for DNA binding and cleavage.[9]
-
Novel Triggering Mechanisms: Designing mimics with alternative activation mechanisms for the Bergman cyclization, moving away from the natural trisulfide trigger.
-
Simplified Enediyne Scaffolds: Exploration of more synthetically accessible enediyne cores.
Mechanism of Action
The biological activity of this compound is a finely tuned, multi-step process that culminates in the destruction of cellular DNA.
Caption: Activation and DNA cleavage mechanism of this compound.
The key events in the mechanism of action are:
-
DNA Recognition and Binding: The oligosaccharide portion of the molecule recognizes and binds to specific DNA sequences in the minor groove, with a preference for oligopyrimidine tracts.[1][10]
-
Reductive Activation: The methyl trisulfide group acts as a trigger. In the reducing environment of the cell, it is attacked by a nucleophile such as glutathione, leading to the formation of a thiol or thiolate.[4]
-
Intramolecular Cyclization: The newly formed thiolate undergoes an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone. This reaction changes the geometry of the enediyne ring system, increasing its strain.
-
Bergman Cyclization: The strained enediyne ring then undergoes a Bergman cyclization to form a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical.[1]
-
DNA Damage: This diradical species abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-stranded DNA breaks.[2][11]
Biological Activity and Apoptosis Induction
The DNA damage inflicted by this compound triggers a cellular response that ultimately leads to programmed cell death, or apoptosis.
Apoptosis Signaling Pathway
This compound-induced apoptosis proceeds through a caspase-mediated mitochondrial amplification loop.[12] This pathway is independent of death receptors and p53.[2][12]
Caption: this compound-induced apoptosis signaling pathway.
The key steps in this signaling cascade are:
-
Initiation: DNA double-strand breaks induced by this compound lead to the activation of initiator caspases, such as caspase-2.[13]
-
Mitochondrial Involvement: Activated caspases can then trigger the activation of the pro-apoptotic protein Bax.[12] Bax promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[12]
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[12][14]
-
Amplification Loop: Activated caspase-3 can further amplify the apoptotic signal by cleaving and activating more upstream caspases, creating a positive feedback loop.
-
Cell Death: Active caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.
Quantitative Data on Biological Activity
The potency of this compound derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines and DNA cleavage assays.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.
| Compound | Cell Line | IC50 | Reference |
| This compound γ1I mimic (simplified enediyne) | Various tumor cell lines | Potent cytotoxic activities | [8] |
| Gemtuzumab ozogamicin | AML patient cells | 2 to 10 ng cal/mL | [15] |
| Inotuzumab ozogamicin | Pediatric B-cell precursor ALL cells | 0.15 to 4.9 ng/mL | [16] |
| Diazonium-based mimics | - | Low nanomolar to micromolar | [17] |
Note: Direct IC50 values for the parent this compound γ1I are often difficult to find in public literature due to its extreme potency and are typically reported for its ADC forms or mimics.
DNA Cleavage Efficiency
The efficiency of DNA cleavage can be quantified by determining the concentration of the compound required to convert 50% of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms (EC50).
| Compound | EC50 | Reference |
| Benzene-1,4-bisdiazonium mimic | 37.1 nM | [17] |
| Phenyl diazonium salt mimic | 18.8 µM | [15] |
Experimental Protocols
General Workflow for Synthesis and Evaluation
Caption: General experimental workflow.
DNA Cleavage Assay
Objective: To determine the ability of a this compound derivative to induce single- and double-stranded breaks in DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound derivative
-
Activating agent (e.g., β-mercaptoethanol or glutathione)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Agarose gel
-
DNA loading dye
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Protocol:
-
Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA in the reaction buffer.
-
Add varying concentrations of the this compound derivative to the reaction mixtures.
-
Initiate the reaction by adding the activating agent.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).
-
Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the bands corresponding to each DNA form to determine the extent of DNA cleavage at each concentration of the derivative.
-
Calculate the EC50 value from a dose-response curve.[17]
In Vitro Cytotoxicity Assay (e.g., WST-8 or MTT Assay)
Objective: To determine the concentration of a this compound derivative that inhibits the proliferation of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative
-
WST-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the derivative.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18][19]
Conclusion
This compound and its derivatives represent a powerful class of cytotoxic agents with a complex and fascinating mechanism of action. Their total synthesis is a testament to the ingenuity of modern organic chemistry. A thorough understanding of their chemical synthesis, DNA-cleaving properties, and the apoptotic pathways they induce is critical for the rational design of new and improved cancer therapeutics, particularly in the context of antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of these remarkable molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of novel analogues of the this compound γ1 [ ] I and esperamicin A1B oligosaccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic insight into DNA bending by antitumour calicheamicins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Calicheamicin γ1I: A Technical Guide to its Mode of Action in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicin γ1I is a potent antitumor antibiotic produced by the bacterium Micromonospora echinospora. As a member of the enediyne class of natural products, it is renowned for its extraordinary cytotoxicity, which stems from its ability to induce double-stranded DNA breaks in target cells.[1][2] This remarkable potency has led to its successful incorporation as the cytotoxic payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), for the targeted therapy of hematological malignancies.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound γ1I in tumor cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
The antitumor activity of this compound γ1I is a multi-step process that begins with its delivery to the target cell and culminates in the catastrophic cleavage of nuclear DNA.
Cellular Uptake and Activation
In its clinical application as part of an ADC, this compound γ1I is linked to a monoclonal antibody that targets a specific tumor-associated antigen on the cancer cell surface. The ADC-antigen complex is then internalized by the cell, typically into endosomes and lysosomes. The acidic environment of these organelles, along with the presence of intracellular reducing agents like glutathione, facilitates the cleavage of the linker, releasing the this compound γ1I payload into the cytoplasm.
Once liberated, the methyl trisulfide group of this compound γ1I is believed to undergo reductive cleavage. This event triggers a cascade of intramolecular reactions, including a Bergman cyclization of the enediyne core.[3] This cyclization generates a highly reactive para-benzyne diradical species.[3]
DNA Damage Cascade
The generated diradical is the ultimate weapon of this compound γ1I. It is a powerful hydrogen-abstracting species. The oligosaccharide tail of the this compound molecule guides it to the minor groove of the DNA double helix.[3] Once positioned, the diradical abstracts hydrogen atoms from the deoxyribose backbone of the DNA. This action initiates a series of oxidative reactions that result in the cleavage of the DNA strands. A key feature of this compound γ1I is its ability to cause double-strand breaks (DSBs), which are particularly cytotoxic and difficult for cancer cells to repair.[1][2]
Downstream Cellular Consequences
The induction of DNA DSBs by this compound γ1I triggers a robust DNA damage response (DDR) in the tumor cell. This response includes the phosphorylation of the histone variant H2AX (to form γH2AX), a sensitive marker of DSBs. The overwhelming DNA damage ultimately leads to two major cellular outcomes:
-
Cell Cycle Arrest: The DDR pathways activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the cell from entering mitosis with damaged DNA.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. This process is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3. This apoptotic response appears to be independent of the p53 tumor suppressor protein.
Quantitative Data on this compound γ1I Activity
The potency of this compound γ1I is reflected in its activity at very low concentrations. While much of the publicly available data pertains to its use in ADCs, some studies have characterized the activity of the unconjugated molecule.
Table 1: DNA Cleavage and Binding Affinity of Unconjugated this compound γ1I
| Parameter | Value | Cell/System Type | Reference |
| DNA Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio | ~1:3 | Cellular DNA | [4] |
| Dissociation Constant (KD) for DNA Interaction | 135 nM | Synthetic 20mer DNA |
Table 2: Cytotoxicity of Unconjugated this compound γ1I in Tumor Cells
| Cell Line | Cancer Type | IC50 | Reference |
| HL-60 | Acute Promyelocytic Leukemia | low to sub-pg/mL range (as ADC payload) | [5] |
| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 to 4.9 ng/mL (as ADC payload) | |
| HeLa | Cervical Cancer | 6.71 µM (for a synthetic mimic) | [5] |
Note: There is a notable scarcity of publicly available, comprehensive tables of IC50 values for unconjugated this compound γ1I across a wide range of cancer cell lines. The data presented here are derived from specific studies and may not be broadly representative. Much of the quantitative cytotoxicity data is for this compound as part of an antibody-drug conjugate, where the IC50 is highly dependent on the antibody target and its expression level.
Table 3: Induction of Apoptosis and Cell Cycle Arrest by Unconjugated this compound γ1I
| Cell Line | Parameter | Observation | Concentration | Reference |
| BJAB | Apoptosis (DNA fragmentation) | Half-maximum induction | 10 pM | |
| - | Cell Cycle | Efficient arrest | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of this compound γ1I.
Plasmid DNA Cleavage Assay
Objective: To assess the ability of this compound γ1I to induce single- and double-strand breaks in purified plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound γ1I
-
Activating agent (e.g., β-mercaptoethanol or glutathione)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
DNA loading dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed amount of supercoiled plasmid DNA (e.g., 200-500 ng), and the desired concentrations of this compound γ1I.
-
Initiate the reaction by adding the activating agent (e.g., final concentration of 1 mM β-mercaptoethanol).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).
-
Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer and the DNA stain.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands on a UV transilluminator. Supercoiled (form I), nicked circular (form II, resulting from a single-strand break), and linear (form III, resulting from a double-strand break) forms of the plasmid will migrate at different rates.
-
Quantify the intensity of each band using gel documentation software to determine the percentage of each DNA form.
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the concentration-dependent cytotoxicity of this compound γ1I on a panel of tumor cell lines.
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound γ1I
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed the tumor cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound γ1I in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound γ1I dilutions to the respective wells. Include wells with medium and no drug as a negative control.
-
Incubate the plates for a desired period (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound γ1I.
Materials:
-
Tumor cell line
-
Complete cell culture medium
-
This compound γ1I
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound γ1I for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only) controls.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Objective: To determine the effect of this compound γ1I on the cell cycle distribution of tumor cells.
Materials:
-
Tumor cell line
-
Complete cell culture medium
-
This compound γ1I
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound γ1I as described for the apoptosis assay.
-
Harvest the cells by trypsinization or centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the fixed cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use the pulse width and pulse area parameters to gate out doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity (DNA content) and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound γ1I remains one of the most potent classes of cytotoxic agents ever discovered. Its intricate mode of action, centered on the generation of a DNA-cleaving diradical, leads to catastrophic double-strand breaks, cell cycle arrest, and apoptosis in tumor cells. While its systemic toxicity necessitates targeted delivery approaches like ADCs, a thorough understanding of its core mechanisms at the molecular and cellular level is crucial for the rational design of next-generation cancer therapies. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the formidable power of this remarkable natural product.
References
- 1. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically (1988) | Nada Zein | 564 Citations [scispace.com]
- 2. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Calicheamicin Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics that function by binding to the minor groove of DNA and inducing double-strand breaks, ultimately leading to apoptosis.[1][2][3] This potent cytotoxic activity makes them highly effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. ADCs combine the specificity of a monoclonal antibody (mAb) against a tumor-associated antigen with the cell-killing power of a cytotoxic agent.[4][5]
Two calicheamicin-based ADCs have received regulatory approval: gemtuzumab ozogamicin (Mylotarg®) targeting CD33 for acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) targeting CD22 for acute lymphoblastic leukemia (ALL).[4][6] These first-generation ADCs have demonstrated the clinical potential of this payload class. However, they are associated with challenges such as heterogeneity, aggregation, and linker instability, which can impact their therapeutic window.[4][6]
Recent advancements in ADC technology, including site-specific conjugation and novel linker designs, aim to improve the homogeneity, stability, and overall therapeutic index of this compound ADCs.[4][6] This document provides detailed application notes and protocols for the development and characterization of this compound ADCs, intended to guide researchers in this field.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound ADCs begins with the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[2]
The released this compound then translocates to the nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences.[7][8] The trisulfide group in the this compound molecule acts as a trigger.[8] Intracellular reducing agents, such as glutathione, reduce the trisulfide, initiating a Bergman cyclization reaction.[3] This reaction generates a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[1][3]
These DNA double-strand breaks trigger a DNA damage response (DDR), primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases and their downstream effectors, Chk2 and Chk1.[9][10] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, and ultimately initiates the intrinsic (mitochondrial) pathway of apoptosis.[9][11] The process involves the activation of caspase-2 and subsequently caspase-3, leading to the execution of programmed cell death.[11][12]
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. agilent.com [agilent.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Studies with Calicheamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity has made them a key payload for antibody-drug conjugates (ADCs), a targeted cancer therapy that delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.[1][2] Calicheamicin γ1 is the most notable member of this class and is utilized in several approved and investigational ADCs.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound-based ADCs.
Mechanism of Action
This compound exerts its cytotoxic effect by binding to the minor groove of DNA and inducing double-strand breaks (DSBs).[1][3] This process is initiated by the reduction of a trisulfide group within the this compound molecule, which triggers a Bergman cyclization to produce a highly reactive para-phenylene diradical.[1][3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DSBs.[1][3] The resulting DNA damage activates cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, ultimately lead to apoptosis (programmed cell death).[4][5]
Experimental Design and Protocols
A well-designed in vivo study is critical to evaluate the efficacy and safety of this compound-based ADCs. The following protocols provide a framework for conducting such studies in a xenograft mouse model.
Animal Model Selection and Cell Line Preparation
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG) are commonly used for establishing xenograft models with human cancer cell lines. The choice of strain should be justified based on the tumor model and study objectives. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody. The level of antigen expression can significantly impact ADC efficacy.
-
Cell Culture: Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel (or another appropriate extracellular matrix) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Orthotopic or Disseminated Models: For certain cancer types, orthotopic (injection into the organ of origin) or intravenous injection (for hematological malignancies) may be more clinically relevant. These procedures require specialized techniques and should be performed by experienced personnel.
Animal Randomization and Grouping
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Typical treatment groups include:
-
Vehicle control (the formulation buffer for the ADC)
-
Non-binding ADC control (an ADC with the same payload but an antibody that does not target an antigen on the tumor cells)
-
Unconjugated antibody control
-
This compound-ADC at various dose levels
-
Dosing and Administration
-
Dosing: The optimal dose of the this compound-ADC should be determined in preliminary dose-range finding studies. Published studies with similar ADCs can provide a starting point. For example, single intravenous bolus doses of 3 mg/kg have shown efficacy in mouse models.[6] Fractionated dosing regimens may also be explored to improve tolerability.
-
Administration: Administer the ADC intravenously (IV) via the tail vein. The formulation should be prepared according to the manufacturer's instructions.
Monitoring and Endpoints
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity. A body weight loss of more than 20% is often a humane endpoint.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, posture, or grooming.
-
Euthanasia Criteria: Establish clear humane endpoints, such as tumor volume exceeding a certain size (e.g., 2000 mm³), significant body weight loss, or severe clinical signs of toxicity.
-
Sample Collection: At the end of the study, collect blood for pharmacokinetic analysis and tumors and other tissues for pharmacodynamic and biomarker analysis.
Pharmacokinetic (PK) Analysis
-
Blood Sampling: Collect blood samples at various time points after ADC administration (e.g., 1, 6, 24, 48, 96, and 168 hours) via tail vein or terminal cardiac puncture.
-
Analyte Measurement: Use validated analytical methods, such as ELISA or LC-MS/MS, to measure the concentrations of the total antibody, conjugated ADC, and free this compound in plasma.
-
PK Parameters: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Pharmacodynamic (PD) and Biomarker Analysis
-
Tumor Tissue Analysis:
-
Immunohistochemistry (IHC): Analyze the expression of the target antigen and biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) in tumor sections.
-
Western Blotting: Quantify the levels of key proteins in the DNA damage response and apoptotic pathways.
-
-
Blood-based Biomarkers: Monitor changes in circulating tumor cells or soluble biomarkers that may correlate with treatment response.
Data Presentation
Summarize quantitative data in a clear and organized table to facilitate comparison between treatment groups.
Table 1: Efficacy and Toxicity of a this compound-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change at Day 21 (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | 5 ± 2 |
| Non-binding ADC | 3 | 1450 ± 140 | 3.3 | 4 ± 2.5 |
| Unconjugated Antibody | 10 | 1300 ± 135 | 13.3 | 5.5 ± 2 |
| This compound-ADC | 1 | 800 ± 90 | 46.7 | -2 ± 3 |
| This compound-ADC | 3 | 200 ± 45 | 86.7 | -8 ± 4 |
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-ADC induced cell death pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Changing of the Guard: How ATM Hands Off DNA Double-Strand Break Signaling to ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Calicheamicin Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1][2] Calicheamicins are a class of enediyne antitumor antibiotics that are exceptionally potent cytotoxic payloads used in ADCs due to their ability to cause double-strand DNA breaks.[][4][5] Two approved calicheamicin-containing ADCs are Mylotarg (gemtuzumab ozogamicin) and Besponsa (inotuzumab ozogamicin).[6]
A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][7][8] The DAR significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity.[8][9] A low DAR may result in reduced potency, while a high DAR can lead to instability, aggregation, and increased toxicity.[6][8] Therefore, accurate and reproducible determination of the DAR is essential throughout the discovery, development, and manufacturing of this compound-based ADCs.
This document provides detailed application notes and protocols for the three most common analytical techniques used to determine the DAR of this compound ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Mechanism of Action of this compound ADCs
This compound-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, typically into lysosomes.[6] Inside the cell, the linker connecting the this compound to the antibody is cleaved, releasing the potent payload.[6] The released this compound is then activated, leading to the generation of a diradical species that can bind to the minor groove of DNA and cause double-strand breaks, ultimately inducing apoptosis.[][4][5]
Caption: Mechanism of action of a this compound-based ADC.
Experimental Methodologies for DAR Calculation
Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[10][11][12][13] This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct maximum absorbance wavelengths.[] Typically, proteins exhibit a maximum absorbance at 280 nm, while this compound has a characteristic absorbance at a different wavelength.
Principle: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm and the λmax of this compound) and knowing the extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of both components can be determined, and the average DAR can be calculated.[10][]
Protocol for UV-Vis Spectroscopy:
-
Determine Extinction Coefficients:
-
Accurately determine the concentration of the unconjugated antibody and the free this compound drug-linker.
-
Measure the absorbance of each solution at both 280 nm and the λmax of the drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Prepare the this compound ADC sample in a suitable buffer (e.g., PBS).
-
Ensure the sample is free of interfering substances.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A_280) and the λmax of the this compound (A_λmax).
-
-
DAR Calculation:
-
Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
C_Ab = (A_280 * ε_Drug,λmax - A_λmax * ε_Drug,280) / (ε_Ab,280 * ε_Drug,λmax - ε_Ab,λmax * ε_Drug,280)
-
C_Drug = (A_λmax * ε_Ab,280 - A_280 * ε_Ab,λmax) / (ε_Drug,λmax * ε_Ab,280 - ε_Drug,280 * ε_Ab,λmax)
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
Data Presentation:
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λmax of Drug) |
| Extinction Coefficients | ||
| Antibody (ε_Ab) | ε_Ab,280 | ε_Ab,λmax |
| Drug (ε_Drug) | ε_Drug,280 | ε_Drug,λmax |
| ADC Absorbance | A_280 | A_λmax |
| Calculated Concentrations | C_Ab | C_Drug |
| Average DAR | \multicolumn{2}{c | }{C_Drug / C_Ab} |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[15][16][17] It is widely used to determine the distribution of different drug-loaded species in an ADC preparation and to calculate the average DAR.[12][18][19] The addition of each hydrophobic this compound molecule to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).[17][19]
Principle: The ADC mixture is loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).[17] The area of each peak in the chromatogram corresponds to the relative abundance of that particular DAR species.
Protocol for Hydrophobic Interaction Chromatography:
-
Materials and Reagents:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Sample Preparation:
-
Dilute the this compound ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each resolved DAR species.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
-
Where % Peak Area_i is the percentage of the peak area for the species with DAR_i.
-
-
Data Presentation:
| Peak | Retention Time (min) | Peak Area | % of Total Area | DAR Species | Weighted Area (% Area * DAR) |
| 1 | 10.2 | 150,000 | 15 | 0 | 0 |
| 2 | 12.5 | 350,000 | 35 | 2 | 70 |
| 3 | 14.8 | 400,000 | 40 | 4 | 160 |
| 4 | 16.7 | 100,000 | 10 | 6 | 60 |
| Total | 1,000,000 | 100 | 290 | ||
| Average DAR | \multicolumn{5}{c | }{2.90 } |
Mass Spectrometry (MS)
Mass spectrometry is a high-resolution analytical technique that provides precise molecular weight information, enabling accurate DAR determination and characterization of ADC heterogeneity.[1][20] Both intact mass analysis and subunit analysis (middle-down) can be performed. Native MS, often coupled with size-exclusion chromatography (SEC), is particularly useful for analyzing non-covalently linked ADCs.[20][21]
Principle: LC-MS separates the different ADC species, which are then ionized and their mass-to-charge ratio (m/z) is measured. Deconvolution of the resulting mass spectrum yields the molecular weights of the different DAR species. The average DAR is then calculated from the relative abundance of each species.[22]
Protocol for Mass Spectrometry (Intact Mass Analysis):
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., buffer exchange).
-
For some ADCs, deglycosylation may be necessary to reduce heterogeneity and simplify the mass spectrum.
-
-
LC-MS Conditions:
-
Use a reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
For native MS, use a non-denaturing mobile phase such as ammonium acetate.[21]
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different DAR species.
-
Determine the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative intensities of the different species.[20]
-
Average DAR = Σ (Intensity_i * DAR_i) / Σ Intensity_i
-
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Weighted Abundance (% Abundance * DAR) |
| 0 | 148,050 | 12 | 0 |
| 2 | 150,250 | 38 | 76 |
| 4 | 152,450 | 42 | 168 |
| 6 | 154,650 | 8 | 48 |
| Total | 100 | 292 | |
| Average DAR | \multicolumn{3}{c | }{2.92 } |
Workflow and Method Comparison
Caption: Workflow for DAR determination using different analytical methods.
| Method | Information Provided | Throughput | Complexity |
| UV-Vis Spectroscopy | Average DAR | High | Low |
| HIC | Average DAR, DAR distribution | Medium | Medium |
| Mass Spectrometry | Precise Average DAR, DAR distribution, molecular weight, heterogeneity | Low | High |
Troubleshooting and Considerations
-
UV-Vis Spectroscopy: Interference from other chromophores can affect accuracy. The extinction coefficients must be determined precisely. This method does not provide information on the distribution of DAR species.[]
-
Hydrophobic Interaction Chromatography: Method development can be time-consuming to achieve optimal separation. The choice of column and mobile phase is critical.[15] For some ADCs, especially those with lysine conjugations, HIC may not provide sufficient resolution.[12]
-
Mass Spectrometry: The complexity of the ADC (e.g., glycosylation) can make data interpretation challenging. Sample preparation is crucial to avoid artifacts. Native MS is preferred for non-covalently linked ADCs to prevent dissociation.[1][21]
By selecting the appropriate analytical method and carefully following established protocols, researchers can accurately and reliably determine the drug-to-antibody ratio of this compound ADCs, ensuring the development of safe and effective cancer therapeutics.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lcms.cz [lcms.cz]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Stability for Calicheamicin Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of calicheamicin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for this compound conjugates and what are their primary stability concerns?
A1: The most common linkers for this compound conjugates are acid-labile hydrazones and disulfide-based linkers.[][2]
-
Hydrazone Linkers: These are designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][4][5] The primary stability concern is premature hydrolysis in systemic circulation, which can lead to off-target toxicity.[4][6] The stability of hydrazone linkers can be influenced by their chemical structure.[]
-
Disulfide Linkers: These linkers are cleaved in the reducing intracellular environment where glutathione concentrations are high.[] A major challenge is their potential instability in plasma due to exchange with thiols on circulating proteins like albumin, leading to premature drug release.[9][10][11] Steric hindrance near the disulfide bond can enhance plasma stability.[12]
Q2: Why is my this compound ADC aggregating and how can I prevent it?
A2: Aggregation of ADCs is a common issue that can impact efficacy, safety, and manufacturability.[13]
-
Causes of Aggregation:
-
Hydrophobicity: this compound and many linkers are hydrophobic. Conjugation can expose hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.[13][14]
-
Conjugation Process: The chemical conditions used during conjugation, such as pH and the use of organic co-solvents, can induce antibody denaturation and aggregation.[14] Holding the conjugation reaction at a pH near the antibody's isoelectric point can decrease solubility and promote aggregation.[14]
-
Physical Stress: Shear stress from mixing and elevated temperatures during the conjugation process can also lead to the formation of aggregates.[13]
-
-
Prevention Strategies:
-
Optimize Conjugation Chemistry: Use hydrophilic linkers or incorporate hydrophilic moieties like PEG to counteract the hydrophobicity of the payload.[]
-
Control Conjugation Conditions: Avoid pH conditions near the antibody's isoelectric point and minimize the use of organic solvents.[14]
-
Immobilize the Antibody: Performing the conjugation while the antibody is immobilized on a solid support can prevent intermolecular aggregation.[14]
-
Formulation Optimization: Use stabilizers such as sugars or surfactants in the final formulation and optimize the pH and ionic strength of the buffer.[13]
-
Q3: What analytical methods are recommended for assessing the stability of my this compound conjugate?
A3: A multi-pronged approach using several analytical techniques is recommended to fully characterize the stability of your ADC.
-
Size Exclusion Chromatography (SEC): This is a primary method for quantifying aggregates and fragments.[15] Advanced methods like SEC coupled with mass spectrometry (SEC-MS) or multi-angle light scattering (SEC-MALS) can provide more detailed characterization.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for assessing linker stability, determining the drug-to-antibody ratio (DAR), and identifying degradation pathways.[16][17] It can be used in "middle-up" or "bottom-up" approaches to monitor the intact ADC or its subunits.[18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to separate ADC species with different DARs and can be used to monitor changes in the hydrophobicity profile that may indicate instability.
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of the ADC and can indicate if the conjugation process has destabilized the antibody.[16]
Troubleshooting Guides
Problem 1: Premature Cleavage of Hydrazone Linker in Plasma Stability Assay
-
Symptom: Significant release of free this compound is observed during incubation in plasma at pH 7.4.
-
Possible Cause: The specific hydrazone linker chemistry is not sufficiently stable in plasma.[4]
-
Troubleshooting Steps:
-
Modify the Linker Structure: Introduce electron-donating or withdrawing groups near the hydrazone bond to modulate its hydrolytic stability.[]
-
Increase Steric Hindrance: Design the linker with bulky groups near the cleavage site to sterically shield it from non-specific enzymatic cleavage in plasma.[]
-
Alternative Linker Chemistry: Consider using a more stable linker, such as a peptide linker that is specifically cleaved by lysosomal enzymes like cathepsin B.[2][]
-
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) and High Levels of Unconjugated Antibody
-
Symptom: Batch-to-batch variability in the average DAR and a significant peak corresponding to unconjugated antibody in analytical separations (e.g., HIC or LC-MS).
-
Possible Cause: Inefficient or incomplete conjugation reaction.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Antibody Concentration: Ensure the antibody concentration is optimal for the conjugation reaction, typically >0.5 mg/mL.
-
Reagent Ratios: Experiment with different molar ratios of the linker-payload to the antibody.
-
Reaction Time and Temperature: Optimize the incubation time and temperature to drive the reaction to completion.
-
-
Antibody Purity and Buffer Composition:
-
Purity: Use a highly purified antibody (>95% purity) to avoid competing reactions from protein impurities.
-
Buffer Exchange: Ensure the antibody buffer is free of interfering substances like primary amines (e.g., Tris buffer) or nucleophiles. Perform a buffer exchange if necessary.
-
-
Site-Specific Conjugation: Consider using site-specific conjugation techniques, such as engineering cysteines into the antibody, to achieve a homogeneous ADC with a defined DAR.[6]
-
Quantitative Data Summary
Table 1: Comparative Stability of Different Linker Types in Plasma
| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Key Considerations |
| Phenylketone-derived Hydrazone | Acid-labile | ~2 days | Insufficient stability can be a major limitation.[4] |
| Silyl Ether-based | Acid-labile | >7 days | Offers improved stability over traditional acid-labile linkers.[19] |
| Val-Cit Peptide | Enzymatic (Cathepsin B) | Stable in human plasma, but can be unstable in mouse plasma due to carboxylesterase Ces1c.[20] | Species differences in plasma enzymes are a critical consideration.[20] |
| Sulfatase-cleavable | Enzymatic (Sulfatase) | >7 days | Demonstrates high plasma stability.[4] |
| Disulfide (linkerless) | Reductive | 50% drug remaining after 21 days | Direct conjugation to an engineered cysteine can improve stability.[6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma over time.
-
Materials:
-
This compound ADC
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
-
-
Methodology:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot a portion of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC, free this compound, and any other degradation products.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing ADC stability in plasma.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris-biotech.de [iris-biotech.de]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. This compound Antibody–Drug Conjugates with Improved Properties | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. academic.oup.com [academic.oup.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. pharmtech.com [pharmtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
Technical Support Center: Strategies to Reduce Calicheamicin-Induced Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of calicheamicin-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary manifestations of this compound-induced hepatotoxicity observed in preclinical and clinical studies?
A1: this compound-induced hepatotoxicity primarily manifests as Sinusoidal Obstruction Syndrome (SOS), also known as Veno-Occlusive Disease (VOD), and drug-induced liver injury (DILI).[1][2][3][4] Clinical signs include elevated liver enzymes (AST, ALT), hyperbilirubinemia, painful hepatomegaly, and fluid retention.[4] A newly proposed entity, "this compound syndrome," has been described, characterized by a combination of a history of this compound-based ADC use, elevated liver function tests (LFTs), thrombocytopenia, and abnormal liver imaging, with liver biopsies showing hepatic sinusoidal congestion.[5]
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
A2: The hepatotoxicity of this compound, a potent DNA-damaging agent, is largely considered a target-independent toxicity of the payload itself.[6][7] The proposed mechanism involves the nonspecific uptake of the this compound-containing antibody-drug conjugate (ADC) by liver sinusoidal endothelial cells (LSECs) and Kupffer cells.[2][3][8] Once internalized, the this compound payload is released and translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks.[9] This DNA damage triggers apoptotic signaling pathways, leading to endothelial cell damage, subsequent platelet sequestration in the sinusoids, and the clinical manifestations of SOS and DILI.[6][7]
Q3: What are the key preclinical models for studying this compound-induced hepatotoxicity?
A3: The most relevant preclinical models include:
-
In vivo: Cynomolgus monkeys are a key non-human primate model that recapitulates human-like hepatotoxicity, including thrombocytopenia and SOS.[6][7][10] Rodent models, particularly rats, are also used for initial safety and tolerability studies.[][12]
-
In vitro: 3D liver spheroids generated from primary human hepatocytes or iPSC-derived hepatocytes are increasingly used as they better mimic the in vivo liver microenvironment compared to traditional 2D cultures.[1][13] Co-culture systems incorporating non-parenchymal cells like LSECs and Kupffer cells can also provide a more comprehensive assessment of hepatotoxicity.[14]
Q4: What are some promising strategies to mitigate this compound-induced hepatotoxicity?
A4: Current strategies focus on optimizing the ADC design and exploring hepatoprotective agents:
-
ADC Engineering:
-
Linker Modification: Moving away from acid-labile hydrazone linkers to more stable linkers, such as disulfide bonds, can reduce premature payload release in circulation and decrease off-target toxicity.[3][15][16]
-
Site-Specific Conjugation: This approach generates more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved stability and a better safety profile compared to heterogeneous mixtures.[3]
-
-
Hepatoprotective Agents:
-
N-Acetylcysteine (NAC): As a precursor to glutathione (GSH), NAC has shown protective effects against drug-induced liver injury in various contexts by replenishing intracellular GSH stores and acting as an antioxidant.[5][17][18][19][20][21] Its efficacy specifically for this compound-induced hepatotoxicity is an area of active investigation.
-
Troubleshooting Guides
In Vitro Hepatotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability readouts between wells/experiments | Inconsistent cell seeding density. Edge effects in the culture plate. Toxicity of the vehicle (e.g., DMSO). | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Perform a vehicle toxicity control to determine the maximum non-toxic concentration. |
| Low sensitivity to known hepatotoxins (positive controls) | Sub-optimal culture conditions leading to de-differentiation of hepatocytes. Incorrect assay endpoint for the specific toxin's mechanism. Use of immortalized cell lines with low metabolic activity (e.g., HepG2).[22] | Use 3D spheroid cultures or co-culture systems to maintain hepatocyte phenotype and function.[1][14] Use a multi-parametric approach, assessing cell viability, apoptosis (caspase activity), mitochondrial health, and oxidative stress. Whenever possible, use primary human hepatocytes or iPSC-derived hepatocytes which have higher metabolic competence.[22] |
| Difficulty in forming uniform 3D spheroids | Incorrect cell seeding number. Air bubbles in the wells preventing cell aggregation. Inappropriate culture plates. | Optimize the cell seeding density for your specific cell type.[23] Centrifuge the plates after seeding to remove air bubbles and facilitate cell settling.[13] Use ultra-low attachment (ULA) spheroid microplates.[13] |
| Unexpected cytotoxicity in negative control wells | Contamination of cell cultures. Poor quality of reagents or media. Toxicity of the test compound itself, even at low concentrations. | Regularly check cultures for signs of contamination. Use high-quality, sterile-filtered reagents and media. Perform a dose-response curve to determine the non-toxic concentration range of your test compound. |
In Vivo Animal Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in treated animals unrelated to expected toxicity | Formulation issues leading to aggregation or precipitation of the ADC. Incorrect dosing or administration route. Animal stress or underlying health issues. | Characterize the biophysical properties of the ADC formulation prior to administration. Carefully verify the dose calculations and ensure proper intravenous administration technique. Acclimatize animals to the housing conditions and ensure they are healthy before starting the experiment. |
| Inconsistent or unexpected toxicity profile | Species differences in metabolism or target expression.[24] Variability in the drug-to-antibody ratio (DAR) of the ADC batch. | Select a relevant animal model with known cross-reactivity of the antibody and similar metabolic pathways to humans.[24] Thoroughly characterize each batch of ADC for DAR, purity, and aggregation. |
| Difficulty in assessing sinusoidal obstruction syndrome (SOS) | SOS is a complex syndrome with multiple features. Histopathological artifacts. | Use a combination of clinical signs (weight gain, ascites), serum biomarkers (bilirubin, hyaluronic acid), and histopathology for a comprehensive diagnosis.[6][7] Ensure proper liver perfusion and fixation techniques to preserve sinusoidal architecture for accurate histopathological evaluation.[25] |
Quantitative Data Summary
Table 1: Clinical Hepatotoxicity of Inotuzumab Ozogamicin (Anti-CD22-Calicheamicin ADC)
| Adverse Event | Inotuzumab Ozogamicin Arm (N=328) | Standard Chemotherapy Arm (N=310) |
| Sinusoidal Obstruction Syndrome (SOS) | 1.5% (5 cases) | 0% (0 cases) |
| Drug-Induced Liver Injury (DILI) | 7.9% (26 cases) | 1% (3 cases) |
| Intrahepatic Cholestasis | 4.9% | 5.5% |
| SOS post-HCT (in a subset of patients) | 27% (21/79) | 9% (3/34) |
| Data from a randomized clinical trial in patients with hematologic malignancies.[2][3] |
Table 2: Preclinical Toxicity of a Non-binding this compound-ADC in Cynomolgus Monkeys
| Parameter | Observation |
| Dosing Regimen | 6 mg/m²/dose, intravenously, once every 3 weeks |
| Thrombocytopenia | Up to 86% reduction in platelet count, with nadirs on days 3-4 |
| Liver Histopathology (Day 3) | Midzonal degeneration and loss of sinusoidal endothelial cells (SECs) with marked platelet accumulation in sinusoids |
| Liver Histopathology (Day 63) | Variable endothelial recovery, sinusoidal capillarization, and sinusoidal dilation consistent with early SOS |
| Biomarker | Early and sustained increases in serum hyaluronic acid (HA) correlated with AST levels and liver microscopic changes |
| This study used a non-binding ADC with the same linker-payload as gemtuzumab ozogamicin and inotuzumab ozogamicin to assess target-independent toxicity.[6][7][10] |
Experimental Protocols
3D Liver Spheroid Hepatotoxicity Assay
Objective: To assess the cytotoxicity of a this compound-containing compound in a 3D liver model.
Materials:
-
Primary human hepatocytes or iPSC-derived hepatocytes
-
Ultra-low attachment (ULA) 96-well spheroid microplates
-
Spheroid formation medium (as recommended by cell supplier)
-
Geltrex™ or other suitable extracellular matrix
-
This compound-containing compound and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Apoptosis detection reagent (e.g., Caspase-Glo® 3/7)
-
Mitochondrial toxicity reagent (e.g., MitoTracker™)
Procedure:
-
Cell Preparation: Thaw and culture hepatocytes according to the supplier's protocol.
-
Spheroid Formation: a. Harvest and resuspend hepatocytes to the desired concentration (e.g., 1000-5000 cells/well).[1][13] b. If using iPSC-derived hepatocytes, mix the cell suspension with a Geltrex solution.[1][13] c. Dispense the cell suspension into ULA plates. d. Centrifuge the plates at a low speed (e.g., 100-300 x g) for 2-3 minutes to facilitate cell aggregation.[1][13] e. Incubate at 37°C, 5% CO₂ for 48-72 hours for spheroid formation.
-
Compound Treatment: a. Prepare serial dilutions of the this compound compound and positive/negative controls. b. Carefully remove a portion of the medium from each well and replace it with medium containing the test compounds. c. Incubate for the desired time period (e.g., 72 hours).
-
Endpoint Measurement: a. Cell Viability: Add CellTiter-Glo® 3D reagent to each well, incubate, and measure luminescence.[23] b. Apoptosis: Add Caspase-Glo® 3/7 reagent, incubate, and measure luminescence. c. Mitochondrial Health: Stain with MitoTracker™ and image using a high-content imaging system.[1]
-
Data Analysis: Normalize the data to the vehicle control and generate dose-response curves to determine IC₅₀ values.
Immunohistochemistry for Platelet Sequestration in Liver Tissue
Objective: To visualize and quantify platelet accumulation in liver sinusoids of animals treated with a this compound-ADC.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen liver tissue sections
-
Primary antibody against a platelet marker (e.g., anti-CD61).[17][26]
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) peroxidase solution
-
DAB (3,3'-diaminobenzidine) peroxidase substrate solution
-
Hematoxylin for counterstaining
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (for FFPE sections)
Procedure:
-
Tissue Section Preparation: a. For FFPE sections, deparaffinize and rehydrate the tissue slices. b. Perform antigen retrieval by heating the sections in an appropriate buffer. c. For frozen sections, fix in cold acetone.[27]
-
Immunostaining: a. Block endogenous peroxidase activity with 0.3% hydrogen peroxide in PBS.[27] b. Block non-specific binding with a blocking serum. c. Incubate the sections with the primary anti-CD61 antibody.[28] d. Wash with PBS. e. Incubate with the biotinylated secondary antibody.[27] f. Wash with PBS. g. Incubate with the ABC peroxidase solution.[27] h. Wash with PBS.
-
Visualization: a. Incubate the sections with the DAB substrate solution until a brown color develops.[27] b. Rinse with distilled water. c. Counterstain with hematoxylin.[27]
-
Imaging and Analysis: a. Dehydrate, clear, and mount the sections. b. Image the sections using a light microscope. c. Quantify the number and size of platelet aggregates in the sinusoids.[17]
Signaling Pathways and Experimental Workflows
Caption: this compound-induced hepatotoxicity signaling pathway.
Caption: Experimental workflow for assessing and mitigating hepatotoxicity.
References
- 1. High-Content 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids [moleculardevices.com]
- 2. sopachem.com [sopachem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Hyaluronic Acid as a Noninvasive Marker of Hepatic Fibrosis in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Involvement of DNA Damage Response Pathways in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alphalabs.co.uk [alphalabs.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. siesascs.edu.in [siesascs.edu.in]
- 19. Development of next generation this compound ADCs [morressier.com]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Standardized Method for the Analysis of Liver Sinusoidal Endothelial Cells and Their Fenestrations by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Single and Multiplex Immunohistochemistry to Detect Platelets and Neutrophils in Rat and Porcine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Calicheamicin Payload Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the delivery of calicheamicin payloads to the tumor microenvironment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with delivering this compound using first-generation antibody-drug conjugates (ADCs)?
A1: First-generation this compound ADCs, such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), have demonstrated clinical efficacy but also present several challenges.[1][2][3] These ADCs traditionally use an acid-sensitive hydrazone linker to attach the this compound payload to lysine residues on the antibody.[1][3] Key issues include:
-
Linker Instability: The hydrazone linker is prone to hydrolysis in circulation, leading to premature release of the highly potent this compound payload. This can cause systemic toxicity and reduce the amount of drug that reaches the tumor.[1][2]
-
Heterogeneity: Conjugation to surface lysines results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). This inconsistency can affect the ADC's pharmacokinetics and therapeutic window.[1][4]
-
Aggregation: The hydrophobic nature of the payload can cause the ADCs to aggregate, which may lead to immunogenicity and manufacturing challenges.[1][2]
-
Short Half-Life: Due to linker instability, these ADCs often have a shortened half-life in circulation, limiting their exposure to the tumor.[1][2]
Q2: How can linker chemistry be improved to enhance this compound ADC stability and performance?
A2: Next-generation strategies focus on creating more stable linkers to ensure the payload remains attached to the antibody until it reaches the target tumor cell. A significant advancement is the development of linkerless, traceless conjugates.[1][2] This approach involves site-specific conjugation of a reduced this compound derivative directly to an engineered cysteine on the antibody via a disulfide bond.[1][2][3]
Benefits of this novel linker chemistry include:
-
Increased Stability: These disulfide-based linkers are significantly more stable in circulation compared to acid-labile hydrazone linkers, leading to a longer ADC half-life.[1]
-
Homogeneity: Site-specific conjugation results in a homogeneous ADC population with a defined DAR.[1]
-
Reduced Aggregation: By potentially removing the hydrophobic linker, these newer ADCs exhibit minimal aggregation.[1][2]
-
Traceless Release: Upon internalization and reduction within the tumor cell, the active this compound payload is released without any residual linker components.[1]
Q3: My this compound ADC shows low potency in our in vitro cytotoxicity assay. What are the potential causes and troubleshooting steps?
A3: Low in vitro potency of a this compound ADC can stem from several factors related to the target cell line, the ADC construct itself, or the experimental setup. A logical troubleshooting workflow can help identify the root cause.
Possible causes include:
-
Low Target Antigen Expression: The target antigen must be sufficiently expressed on the cell surface for ADC binding.
-
Impaired ADC Internalization: The ADC-antigen complex must be efficiently internalized for the payload to be released.
-
Inefficient Payload Release: The intracellular environment may lack the necessary conditions (e.g., reducing agents for disulfide linkers, acidic pH for hydrazone linkers) to cleave the linker.[5][6]
-
Drug Efflux: Cancer cells can overexpress efflux pumps, such as P-glycoprotein (MDR1), which can actively remove the this compound payload from the cell after its release. This compound is a known substrate of MDR1.[7]
-
Cellular Resistance Mechanisms: The cell line may have upregulated DNA damage response (DDR) pathways that efficiently repair the DNA double-strand breaks caused by this compound, or have activated pro-survival signaling pathways like PI3K/AKT that counteract the cytotoxic effect.[6]
Below is a troubleshooting workflow to diagnose the issue:
Q4: How does the tumor microenvironment (TME) impact the delivery and efficacy of this compound ADCs?
A4: The TME presents significant barriers to ADC delivery, particularly for solid tumors.[8] These barriers can limit the penetration of the large ADC molecule from the vasculature into the tumor tissue to reach all cancer cells. Key factors include:
-
Dense Extracellular Matrix (ECM): A dense stroma can physically impede the diffusion of the ADC.
-
High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor can reduce convective transport of the ADC from blood vessels into the tumor interstitium.
-
Poor Vascularization: Disorganized and leaky tumor blood vessels can lead to heterogeneous ADC distribution, with some tumor regions receiving little to no drug.[8]
-
Binding Site Barrier: High-affinity ADCs can bind strongly to the first layer of tumor cells they encounter near a blood vessel. This can prevent the ADC from penetrating deeper into the tumor to reach more distant cells.
Strategies to overcome these barriers include co-administering agents that modify the TME, for example, by degrading the ECM or normalizing tumor vasculature. Smaller targeting formats, like single-domain antibodies, may also improve tumor penetration.[9]
Data and Performance Metrics
Quantitative data is crucial for evaluating and comparing the performance of different this compound ADC strategies. The following tables summarize key performance indicators.
Table 1: In Vitro Cytotoxicity of this compound ADCs
This table presents the 50% inhibitory concentration (IC50) values for a novel linkerless this compound ADC compared to the free drug. The data demonstrates target-specific cell killing.[1]
| Cell Line | Target Antigen | Free this compound IC50 (nmol/L) | aCD22-cal ADC IC50 (nmol/L) | aLy6E-cal ADC IC50 (nmol/L) |
| WSU-DLCL2 | CD22 | 0.003 | 0.05 | >1000 |
| BJAB | CD22 | 0.004 | 0.12 | >1000 |
| HCC-1569 x 2 | Ly6E | 0.002 | >1000 | 87 |
| NCI-1781 | Ly6E | 0.002 | >1000 | 111 |
| Jurkat | Negative | 0.003 | >1000 | >1000 |
Table 2: Comparative Pharmacokinetics of this compound ADCs in Mice
This table compares the in vivo stability of first-generation this compound ADCs using the AcButDMH linker with a next-generation linkerless ADC, highlighting the significant improvement in half-life.[1]
| ADC Construct | Linker Type | Conjugated Drug Half-Life (hours) | Total Antibody Half-Life (days) |
| Mylotarg (Gemtuzumab Ozogamicin) | AcButDMH (Hydrazone) | ~47 | Not Reported |
| Besponsa (Inotuzumab Ozogamicin) | AcButDMH (Hydrazone) | ~29 | Not Reported |
| Next-Gen aLy6E-cal ADC | Linkerless (Disulfide) | >500 (50% drug remaining at 21 days) | ~24 |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using CellTiter-Glo®
This protocol determines the viability of cells after treatment with a this compound ADC.
A. Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the full volume of Buffer into the Substrate bottle to reconstitute. This is now the "CellTiter-Glo® Reagent".
-
Mix by gentle inversion until the substrate is fully dissolved.
B. Assay Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.
-
Add the diluted ADCs to the cells and incubate for the desired exposure time (e.g., 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Subtract the background luminescence from all samples and calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Measuring DNA Double-Strand Breaks (γ-H2AX Staining)
This immunofluorescence protocol detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks induced by this compound.
A. Cell Preparation and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the this compound ADC at various concentrations and time points. Include a positive control (e.g., etoposide) and a negative (vehicle) control.
B. Staining Procedure:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against γ-H2AX diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS and mount the coverslips onto microscope slides.
-
Image the slides using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualized Workflows and Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to Antibody-Drug Conjugates [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potential of antibody–drug conjugates (ADCs) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Calicheamicin ADCs with Acid-Labile Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calicheamicin Antibody-Drug Conjugates (ADCs) featuring acid-labile linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, analysis, and in-vitro/in-vivo testing of this compound ADCs with acid-labile linkers, such as hydrazones.
1. Issue: Premature Payload Release in Plasma/Serum Stability Assays
Question: My this compound ADC shows significant release of the payload during in-vitro plasma stability studies at physiological pH (~7.4). What could be the cause and how can I troubleshoot this?
Answer:
Premature payload release from this compound ADCs with acid-labile hydrazone linkers is a known challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] The primary cause is the inherent instability of the hydrazone bond, which can undergo hydrolysis even at neutral pH.[2][4]
Potential Causes and Solutions:
-
Inherent Linker Instability: The specific chemistry of the hydrazone linker significantly impacts its stability. Some hydrazone linkers are more prone to hydrolysis at pH 7.4 than others.[5][6]
-
Solution: If possible, consider using a more stable linker. Next-generation linkers, such as those with steric hindrance near the hydrolyzable bond or alternative cleavable triggers, are being developed to improve plasma stability.[]
-
-
Assay Conditions: The composition of the plasma or serum used in the assay can influence linker stability. The presence of certain enzymes or other components could potentially accelerate hydrolysis.
-
Solution: Ensure consistent sourcing and handling of plasma/serum for your assays. Use IgG-depleted serum where appropriate to reduce interference.[8]
-
-
Analytical Method: The method used to quantify payload release might be causing artificial cleavage. For example, using a mobile phase with low pH in an LC-MS analysis can cleave the acid-labile linker.[3]
-
Solution: Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that does not induce cleavage (e.g., using formic acid at a low concentration or an ammonium acetate-based mobile phase).[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature payload release.
2. Issue: High Levels of Aggregation Observed During Storage or After Formulation
Question: My this compound ADC solution shows an increase in high molecular weight species (aggregates) upon storage. What are the likely causes and mitigation strategies?
Answer:
Aggregation of ADCs is a common issue that can impact efficacy, pharmacokinetics, and potentially induce an immunogenic response.[9][10] The conjugation of the hydrophobic this compound payload can increase the propensity for aggregation.[11]
Potential Causes and Solutions:
-
Hydrophobic Interactions: The hydrophobic nature of the this compound payload can lead to intermolecular interactions between ADC molecules, causing them to aggregate.[11]
-
Solution: Optimize the formulation buffer. The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids can help to stabilize the ADC and prevent aggregation.[]
-
-
Storage Conditions: Inappropriate storage temperature, freeze-thaw cycles, and exposure to light can promote aggregation.[9][13]
-
Buffer pH and Ionic Strength: The pH and ionic strength of the formulation buffer can influence the conformational stability of the antibody and the solubility of the ADC.
-
Solution: Screen different buffer systems and pH values to find the optimal conditions for your specific ADC. For ADCs with acid-labile linkers, a slightly basic pH (e.g., 7.5-8.0) is often used to protect the linker.[14]
-
-
Conjugation Process: The conjugation process itself can sometimes induce aggregation.
-
Solution: Optimize the conjugation conditions, such as the ratio of linker-drug to antibody and the reaction time.[11]
-
Data on Formulation Buffers for ADCs with Acid-Labile Linkers:
| ADC | Linker Type | Buffer System | pH | Reference |
| Gemtuzumab ozogamicin (Mylotarg®) | Hydrazone | Phosphate | 7.5 | [14] |
| Inotuzumab ozogamicin (Besponsa®) | Hydrazone | Tris | 8.0 | [14] |
3. Issue: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements
Question: I am getting variable DAR values for the same batch of my this compound ADC. What could be causing this inconsistency?
Answer:
Consistent and accurate determination of the DAR is critical as it is a key quality attribute that affects the ADC's efficacy and toxicity.[15][16] Inconsistency in DAR measurements can arise from both the sample itself and the analytical method used.
Potential Causes and Solutions:
-
Method-Induced Degradation: As mentioned previously, analytical methods employing harsh conditions (e.g., low pH mobile phases in RP-HPLC) can cause the linker to cleave, leading to an underestimation of the DAR.[3]
-
Solution: Use analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[17] If using RP-HPLC, ensure the mobile phase is compatible with the acid-labile linker.
-
-
Sample Heterogeneity: this compound ADCs produced by traditional conjugation methods are often heterogeneous mixtures with different numbers of drugs per antibody.[1] This heterogeneity can make consistent analysis challenging.
-
Solution: Ensure proper mixing of the sample before analysis. For characterization, consider using methods that can resolve different DAR species, such as HIC-HPLC or LC-MS.
-
-
Instrumental Variability: Fluctuations in instrument performance can lead to inconsistent results.
-
Solution: Regularly calibrate and maintain your analytical instruments. Use an internal standard where appropriate to normalize for variations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for an acid-labile hydrazone linker in a this compound ADC?
A1: The cleavage of a hydrazone linker is initiated by the protonation of the imine nitrogen under acidic conditions, such as those found in the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of target cells.[][18] This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis of the hydrazone bond and release of the this compound payload.[18]
Caption: Mechanism of acid-labile hydrazone linker cleavage.
Q2: How does pH affect the stability of a hydrazone linker?
A2: Hydrazone linkers are designed to be relatively stable at the neutral pH of blood (~7.4) and to hydrolyze more rapidly in the acidic environment of tumor cells.[] The rate of hydrolysis is highly dependent on the pH.
pH-Dependent Stability of Hydrazone Linkers:
| pH | Environment | Relative Stability | Expected Hydrolysis Rate | Reference |
| 7.4 | Bloodstream | High | Slow | [5][] |
| 5.0 - 6.5 | Endosome | Low | Rapid | [][18] |
| 4.5 - 5.0 | Lysosome | Very Low | Very Rapid | [][18] |
For example, one study showed that a gemtuzumab ozogamicin ADC exhibited only 6% hydrolysis at pH 7.4 after 24 hours, but 97% release of this compound at pH 4.5 under the same conditions.[5]
Q3: What are the key analytical techniques to assess the stability of my this compound ADC?
A3: A multi-faceted approach using orthogonal analytical techniques is recommended to comprehensively assess the stability of your ADC.
Key Analytical Techniques for ADC Stability:
| Technique | Information Provided | Reference |
| Size-Exclusion Chromatography (SEC-HPLC) | Quantifies aggregates and fragments. | [9][20] |
| Reverse-Phase HPLC (RP-HPLC) | Can separate ADC components after reduction to determine DAR, but care must be taken with mobile phase pH. | [20] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on hydrophobicity, allowing for DAR distribution analysis. | [17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides intact mass of the ADC and its fragments, allowing for DAR determination and identification of degradation products. | [15][16] |
Experimental Protocols
Protocol 1: SEC-HPLC for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) of the sample onto the column.
-
Run the chromatography for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area_aggregates / (Area_monomer + Area_aggregates)) * 100.
Protocol 2: LC-MS for DAR Determination
Objective: To determine the average Drug-to-Antibody Ratio (DAR) of a this compound ADC.
Materials:
-
LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Prepare the ADC sample to a concentration of ~0.5-1 mg/mL.
-
Inject the sample onto the column.
-
Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).
-
Acquire mass spectra in the appropriate m/z range for the ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody and the mass of the linker-payload.
-
Calculate the number of drugs conjugated for each peak.
-
Determine the relative abundance of each DAR species from the peak intensities.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
Experimental Workflow for ADC Stability Assessment:
Caption: General experimental workflow for assessing ADC stability.
References
- 1. This compound Antibody–Drug Conjugates with Improved Properties | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. adcreview.com [adcreview.com]
- 11. pharmtech.com [pharmtech.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. agilent.com [agilent.com]
- 17. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 18. books.rsc.org [books.rsc.org]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Calicheamicin-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression, a significant side effect associated with the potent anti-cancer agent, calicheamicin, and its antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced myelosuppression?
A1: this compound is an enediyne antibiotic that binds to the minor groove of DNA, leading to double-strand breaks.[1][2][3] This action is particularly toxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[4] The resulting damage triggers cell cycle arrest and apoptosis, leading to a decrease in the production of mature blood cells (myelosuppression).[5][6] this compound is often delivered via antibody-drug conjugates (ADCs) like gemtuzumab ozogamicin (targeting CD33) and inotuzumab ozogamicin (targeting CD22), which direct the cytotoxic payload to specific hematopoietic cells.[3]
Q2: What are the primary clinical manifestations of this compound-induced myelosuppression?
A2: The primary manifestations are hematologic toxicities, including:
-
Neutropenia: A significant decrease in neutrophils, increasing the risk of serious infections.[7]
-
Thrombocytopenia: A reduction in platelet count, which can lead to bleeding.[7]
-
Anemia: A decrease in red blood cells, causing fatigue and shortness of breath.
-
Febrile Neutropenia: A serious condition characterized by fever and a low neutrophil count, often requiring immediate medical attention.
Q3: How is myelosuppression from this compound-based ADCs typically managed in a clinical research setting?
A3: Management strategies focus on monitoring, dose adjustment, and supportive care:
-
Regular Blood Monitoring: Complete blood counts (CBCs) should be monitored prior to each dose of a this compound-containing agent.[4][7]
-
Dose Modification: Depending on the severity of the cytopenias, dose interruption, reduction, or permanent discontinuation of the ADC may be necessary.[8][9]
-
Supportive Care: This may include:
-
Granulocyte Colony-Stimulating Factor (G-CSF): For the management of neutropenia.[8]
-
Platelet Transfusions: To address severe thrombocytopenia and reduce bleeding risk.
-
Red Blood Cell Transfusions: To manage symptomatic anemia.
-
Prophylactic Antibiotics: In cases of severe neutropenia to prevent infections.
-
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hematopoietic toxicity in an in vitro assay.
-
Possible Cause: Incorrect drug concentration, extended exposure time, or high sensitivity of the cell line/primary cells.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Re-calculate and confirm the dilutions of the this compound conjugate.
-
Optimize Exposure Time: Perform a time-course experiment to determine the optimal incubation period.
-
Cell Line Sensitivity: If using a cell line, review literature for its known sensitivity to DNA-damaging agents. For primary cells, consider donor variability.
-
Assay Controls: Ensure that positive and negative controls are behaving as expected.
-
Issue 2: Difficulty in identifying specific hematopoietic progenitor populations by flow cytometry after treatment.
-
Possible Cause: Widespread cell death, altered surface marker expression due to drug treatment, or improper antibody panel/gating strategy.
-
Troubleshooting Steps:
-
Viability Dye: Always include a viability dye to exclude dead cells from the analysis.
-
Marker Expression: Titrate antibodies and validate the staining panel on untreated control cells. Consider that this compound treatment may downregulate certain surface markers.
-
Gating Strategy: Review and adjust the gating strategy based on control samples. Use a "fluorescence minus one" (FMO) control for each antibody to set accurate gates.
-
Sample Preparation: Minimize the time between sample acquisition and staining to ensure cell viability.
-
Quantitative Data on Myelosuppression in Clinical Trials
The following tables summarize the incidence of Grade 3/4 neutropenia and thrombocytopenia observed in key clinical trials of gemtuzumab ozogamicin and inotuzumab ozogamicin.
Table 1: Incidence of Grade 3/4 Myelosuppression with Gemtuzumab Ozogamicin
| Clinical Trial/Study Population | Treatment Arm | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| First Recurrence AML (Monotherapy)[10] | Gemtuzumab Ozogamicin | 98% | 99% |
| Relapsed/Refractory AML (Monotherapy)[11] | Gemtuzumab Ozogamicin | 90% | 100% |
| Newly Diagnosed de novo AML (Combination Therapy)[7] | Gemtuzumab Ozogamicin + Chemotherapy | 96.1% | 100% |
| Pediatric Relapsed/Refractory AML (Monotherapy)[12] | Gemtuzumab Ozogamicin | 100% (Grade 3/4) | 100% (Grade 3/4 in some cohorts) |
Table 2: Incidence of Grade 3/4 Myelosuppression with Inotuzumab Ozogamicin
| Clinical Trial/Study Population | Treatment Arm | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| Relapsed/Refractory ALL (INO-VATE Trial) | Inotuzumab Ozogamicin | 47% (Grade 3: 20%, Grade 4: 27%) | 42% (Grade 3: 14%, Grade 4: 28%) |
| Relapsed/Refractory ALL (CD22 Positivity Sub-analysis)[13] | Inotuzumab Ozogamicin (CD22 ≥90%) | 45.8% | 32.7% |
| Relapsed/Refractory ALL (CD22 Positivity Sub-analysis)[13] | Inotuzumab Ozogamicin (CD22 <90%) | 51.4% | 62.9% |
| Pediatric Relapsed/Refractory B-ALL[14] | Inotuzumab Ozogamicin | 96% | Not specified as Grade 3/4, but hematologic toxicities were common. |
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay for Myelotoxicity Assessment
This assay is used to quantify the inhibitory effect of a compound on the proliferation and differentiation of granulocyte and macrophage progenitors.[15][16]
Materials:
-
Bone marrow mononuclear cells (BMMCs) or human cord blood mononuclear cells (CBMCs)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing appropriate cytokines (e.g., GM-CSF, IL-3, SCF, EPO)
-
This compound compound or ADC of interest
-
Vehicle control (e.g., DMSO)
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or cord blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with IMDM containing 2% FBS and perform a cell count to determine cell concentration.[15]
-
Drug Preparation: Prepare serial dilutions of the this compound compound in IMDM.
-
Plating:
-
Add the prepared cell suspension to the methylcellulose medium.
-
Add the different concentrations of the this compound compound or vehicle control to the cell-methylcellulose mixture and vortex thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle. Distribute the medium evenly by gentle tilting and rotating.[15]
-
-
Incubation: Place the culture dishes in a larger petri dish with a separate uncovered dish containing sterile water to maintain humidity. Incubate at 37°C in a 5% CO₂ humidified incubator for 14 days (for human cells).[17][18]
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (aggregates of >40 cells) in each dish using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each drug concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of colony formation).
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
This protocol allows for the identification and quantification of different HSPC populations in bone marrow samples.[19][20]
Materials:
-
Bone marrow aspirate
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against HSPC markers (e.g., CD34, CD38, CD45RA, CD90, Lin- cocktail)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute the bone marrow aspirate with PBS.
-
Perform RBC lysis using an appropriate lysis buffer.
-
Wash the cells with FACS buffer and perform a cell count.[21]
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.[21]
-
-
Viability Staining: Resuspend the cells in FACS buffer and add the viability dye just before analysis.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Use appropriate compensation controls to correct for spectral overlap.
-
Gate on single, viable cells.
-
Identify HSPC populations based on their marker expression (e.g., Hematopoietic Stem Cells: Lin-CD34+CD38-CD90+CD45RA-).
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage and absolute number of different HSPC populations.
Visualizations
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
Caption: this compound-ADC internalization and induction of apoptosis.
Experimental Workflow for CFU-GM Myelotoxicity Assay
Caption: Workflow for assessing myelotoxicity using the CFU-GM assay.
Logical Workflow for Managing this compound-Induced Myelosuppression
Caption: Decision-making workflow for managing myelosuppression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New insights into this compound-DNA interactions derived from a model nucleosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert safety recommendations and management for gemtuzumab ozogamicin treatment in AML [aml-hub.com]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Management of important adverse events associated with inotuzumab ozogamicin: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peninsulacanceralliance.nhs.uk [peninsulacanceralliance.nhs.uk]
- 10. Final report of the efficacy and safety of gemtuzumab ozogamicin (Mylotarg) in patients with CD33-positive acute myeloid leukemia in first recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemtuzumab ozogamicin (GO) in relapsed/refractory patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inotuzumab Ozogamicin for Relapsed or Refractory Pediatric Acute Lymphoblastic Leukemia - The ASCO Post [ascopost.com]
- 15. dls.com [dls.com]
- 16. An In Vitro Model of Hematotoxicity: Differentiation of Bone Marrow-Derived Stem/Progenitor Cells into Hematopoietic Lineages and Evaluation of Lineage-Specific Hematotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. bowdish.ca [bowdish.ca]
Validation & Comparative
Validating Calicheamicin-Induced Double-Strand DNA Breaks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate double-strand DNA breaks (DSBs) induced by the potent antitumor antibiotic, calicheamicin. We will explore the performance of key assays, present supporting experimental data, and offer detailed protocols to aid in the design and execution of your research.
This compound is an enediyne antibiotic that binds to the minor groove of DNA.[1] Through a Bergman cyclization reaction, it generates a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks.[1][2] Validating these DSBs is crucial for understanding its mechanism of action and for the development of antibody-drug conjugates (ADCs) that utilize its potent cytotoxicity.[2]
Comparative Analysis of DSB Detection Methods
The primary methods for detecting and quantifying DSBs include the Comet Assay, the γ-H2AX Assay, and Pulsed-Field Gel Electrophoresis (PFGE). Each offers distinct advantages and sensitivities.
| Feature | Comet Assay (Neutral) | γ-H2AX Assay | Pulsed-Field Gel Electrophoresis (PFGE) |
| Principle | Electrophoretic separation of fragmented DNA from the nucleoid of a single cell.[3][4] | Immunodetection of phosphorylated histone H2AX (γ-H2AX) at the site of DSBs.[5] | Separation of large DNA fragments by electrophoresis using alternating electric fields.[6][7] |
| Primary Endpoint | Percentage of DNA in the comet tail, tail moment, or olive moment.[3][4] | Number of γ-H2AX foci per nucleus, or overall fluorescence intensity.[5][8] | Fraction of DNA released from the well into the gel.[6][7] |
| Sensitivity | Moderate | High; can detect low levels of DNA damage.[9] | Low; requires a significant number of DSBs for detection. |
| Throughput | High | High (especially with flow cytometry) | Low |
| Quantitative Nature | Semi-quantitative to quantitative.[3] | Quantitative.[5] | Quantitative.[6][7] |
| Single-cell Analysis | Yes | Yes | No (population average) |
| Advantages | Relatively inexpensive and provides single-cell data. | Highly sensitive and specific for DSBs. Amenable to high-throughput screening.[9] | Direct measure of DNA fragmentation. |
| Disadvantages | Can be affected by single-strand breaks and alkali-labile sites in the alkaline version. | Indirect measure of DSBs. Foci formation and decay have specific kinetics.[10][11] | Labor-intensive, low throughput, and requires specialized equipment. |
Quantitative Comparison of this compound and Other DSB-Inducing Agents
Studies have shown that this compound is a potent inducer of DSBs. The ratio of double-strand breaks to single-strand breaks (SSBs) in cellular DNA after this compound treatment is approximately 1:3.[12]
Here, we compare the effects of this compound with etoposide, a topoisomerase II inhibitor that also induces DSBs.
| Parameter | This compound | Etoposide | Reference |
| Ratio of DSBs to Total Strand Breaks | ~30% | ~3% | [13] |
| γ-H2AX Phosphorylation (relative to DSBs) | High | Low (only ~10% of etoposide-induced DSBs lead to H2AX phosphorylation) | [13] |
| Toxicity (relative to DSBs) | High | Low (10-fold less toxic than this compound at the same level of DSBs) | [13] |
These data suggest that the "free" DSBs induced by this compound are more readily recognized by the cellular DNA damage response machinery, leading to a more robust H2AX phosphorylation and higher toxicity compared to the protein-linked DSBs induced by etoposide.[13]
Signaling Pathway and Experimental Workflows
This compound-Induced DNA Damage Response
This compound-induced DSBs trigger a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves the recruitment of sensor proteins, activation of transducer kinases, and engagement of effector proteins to initiate cell cycle arrest and DNA repair.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow: Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a widely used method to quantify DNA damage at the single-cell level.
Caption: Workflow for the Comet assay.
Experimental Workflow: γ-H2AX Immunofluorescence Assay
This assay allows for the direct visualization and quantification of DSBs by detecting the formation of γ-H2AX foci.
Caption: Workflow for γ-H2AX immunofluorescence assay.
Experimental Protocols
Neutral Comet Assay Protocol
This protocol is adapted for the detection of double-strand DNA breaks.
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS (Ca2+ and Mg2+ free).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in distilled water and coat microscope slides. Let them dry.
-
Mix the cell suspension with 0.7% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in pre-chilled lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100) at 4°C for at least 1 hour.
-
-
Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.5).
-
Leave the slides in the buffer for 30 minutes to allow for DNA unwinding.
-
Apply a voltage of 1 V/cm for 20-30 minutes.
-
-
Staining and Visualization:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., by measuring the percentage of DNA in the tail).[3]
-
γ-H2AX Immunofluorescence Protocol
This protocol outlines the steps for detecting γ-H2AX foci in adherent cells.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and for different time points.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with a DNA stain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.[8][14]
-
References
- 1. Detection of DNA Double-Strand Breaks by Pulsed-Field Gel Electrophoresis of Circular Bacterial Chromosomes | Springer Nature Experiments [experiments.springernature.com]
- 2. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of DNA Double-Strand Breaks Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle of Warheads: Comparing the Efficacy of Calicheamicin and Maytansinoid Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of two clinically significant payload classes: the DNA-damaging calicheamicins and the microtubule-inhibiting maytansinoids. We delve into their mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols to support further research.
Executive Summary
Calicheamicin and maytansinoid ADCs represent two distinct and powerful approaches to targeted cancer therapy. Calicheamicins are exceptionally potent enediyne antibiotics that induce double-strand DNA breaks, leading to apoptotic cell death.[1][2] Maytansinoids, on the other hand, are potent anti-mitotic agents that disrupt microtubule dynamics, causing cell cycle arrest and subsequent apoptosis.[3][4] While direct head-to-head comparative studies are limited, available data suggest that this compound-based payloads exhibit higher potency in vitro, often with IC50 values in the picomolar range, whereas maytansinoids typically show potency in the nanomolar to sub-nanomolar range.[2][4] The in vivo efficacy of both classes of ADCs is well-established, with several approved drugs for various hematological and solid tumors. The choice between these payloads is often dictated by the specific target antigen, tumor type, and the desired therapeutic window.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and maytansinoid ADCs dictates their cellular effects and potential applications.
This compound ADCs: Precision DNA Damage
Upon internalization into the target cancer cell, this compound ADCs are trafficked to the lysosome where the acidic environment and/or specific enzymes cleave the linker, releasing the this compound payload. The released payload then undergoes activation, typically through the reduction of a trisulfide group, which triggers a Bergman cyclization reaction.[2] This reaction generates a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, apoptosis.[2]
Maytansinoid ADCs: Mitotic Catastrophe
Maytansinoid ADCs, after internalization and lysosomal processing, release their maytansinoid payload (e.g., DM1 or DM4) into the cytoplasm.[3] These molecules bind to tubulin at the vinca alkaloid binding site, inhibiting microtubule polymerization and disrupting the formation of the mitotic spindle.[3][4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and triggers the apoptotic cascade.[3]
Preclinical Efficacy: A Comparative Overview
Direct comparative preclinical data for this compound and maytansinoid ADCs using the same antibody and targeting the same antigen are scarce in publicly available literature. However, by cross-referencing data from various studies, we can infer their relative potency and efficacy.
In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for this compound and maytansinoid ADCs from different studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, including the antibody, target antigen, and cell lines used.
| Payload Class | ADC Example | Target Antigen | Cell Line | IC50 (nmol/L) | Citation |
| This compound | aCD22-Calicheamicin | CD22 | WSU-DLCL2 | 0.05 | [2] |
| This compound | aCD22-Calicheamicin | BJAB | 0.12 | [2] | |
| This compound | aLy6E-Calicheamicin | Ly6E | HCC-1569x2 | 87 | [2] |
| This compound | aLy6E-Calicheamicin | NCI-1781 | 111 | [2] | |
| Maytansinoid | Trastuzumab-DM1 | HER2 | SK-Br-3 | ~0.03 (as free maytansine) | |
| Maytansinoid | Trastuzumab-DM1 | MCF-7 | ~0.044 (as free maytansine) |
Note: The IC50 values for maytansine are for the free drug and not the ADC, as directly comparable ADC data was not available in the searched literature.
In Vivo Antitumor Activity
Both this compound and maytansinoid ADCs have demonstrated significant antitumor activity in various xenograft models.
This compound ADCs: In a mouse xenograft model of human non-Hodgkin lymphoma (WSU-DLCL2), a single intravenous dose of an anti-CD22-calicheamicin ADC at 3 mg/kg resulted in tumor regression that was sustained for at least 21 days.[2] Efficacy was also observed at a lower dose of 0.3 mg/kg.[2] Similarly, in a solid tumor model of breast cancer (HCC-1569x2), the corresponding anti-Ly6E-calicheamicin ADC also demonstrated significant tumor regression at a 3 mg/kg dose.[2]
Maytansinoid ADCs: Trastuzumab emtansine (T-DM1), a well-characterized maytansinoid ADC, has shown potent in vivo efficacy in HER2-positive breast cancer xenograft models. For instance, in the MMTV-HER2/Fo5 model, T-DM1 demonstrated significant tumor growth inhibition.
Due to the lack of head-to-head studies, a direct quantitative comparison of in vivo efficacy (e.g., percentage of tumor growth inhibition) is not feasible.
Experimental Protocols
To facilitate further comparative research, we provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., WSU-DLCL2 for CD22-targeted ADCs, SK-Br-3 for HER2-targeted ADCs)
-
Complete cell culture medium
-
ADCs (this compound- and Maytansinoid-based)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the ADCs in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the antitumor efficacy of an ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Target cancer cell line
-
Matrigel (optional)
-
ADCs (this compound- and Maytansinoid-based)
-
Vehicle control (e.g., PBS)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADCs and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue the study for a specified period or until the tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.
This compound ADC Mechanism of Action
Caption: this compound ADC mechanism of action.
Maytansinoid ADC Mechanism of Action
Caption: Maytansinoid ADC mechanism of action.
Experimental Workflow for In Vivo ADC Efficacy Study
Caption: In vivo ADC efficacy study workflow.
Conclusion
Both this compound and maytansinoid ADCs are highly effective targeted therapies with distinct mechanisms of action. Calicheamicins offer exceptional potency through direct DNA damage, while maytansinoids provide a robust anti-mitotic effect. The selection of a specific payload should be based on a comprehensive evaluation of the target biology, tumor characteristics, and the desired therapeutic index. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the continued development and optimization of these life-saving therapies.
References
- 1. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis of Calicheamicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of prominent calicheamicin derivatives, supported by experimental data. Calicheamicins are a class of potent enediyne antitumor antibiotics that induce cell death by causing double-strand DNA breaks.[1] Their high cytotoxicity has made them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2] This guide will focus on the comparative cytotoxicity of two clinically important this compound-based ADCs, Gemtuzumab Ozogamicin (Mylotarg®) and Inotuzumab Ozogamicin (Besponsa®), and provide context with the broader class of enediyne antibiotics.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. Lower IC50 values indicate higher cytotoxicity.
The following table summarizes the comparative IC50 values of Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin in various cancer cell lines.
| Cell Line | Cancer Type | Gemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL) | Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL) |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | >1000 |
| U937 | Histiocytic Lymphoma | 0.05 | >1000 |
| TCC-S | Bladder Carcinoma | >1000 | 0.04 |
Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells. This targeted approach aims to minimize off-target toxicity. Unconjugated this compound derivatives, such as N-acetyl-gamma-calicheamicin, are known to be extremely potent, with cytotoxic effects observed at sub-picomolar concentrations, but they lack tumor specificity.[3] Similarly, other enediyne antibiotics like esperamicin exhibit potent antitumor activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivative cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound derivatives by measuring the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, U937, TCC-S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (Gemtuzumab Ozogamicin, Inotuzumab Ozogamicin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium without the drug). Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat the cells with this compound derivatives as described in the cell viability assay protocol for the desired duration.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflows for cytotoxicity assessment.
References
- 1. adcreview.com [adcreview.com]
- 2. Anti-Apoptotic BCL-2 Family Proteins Confer Resistance to this compound-Based Antibody-Drug Conjugate Therapy of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: Unraveling the Impact of Linker Chemistry on Calicheamicin Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective comparison of different linker technologies used in calicheamicin-based ADCs, supported by experimental data to inform the selection of optimal linker strategies.
Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cancer cell death. Their exceptional potency makes them ideal payloads for ADCs. However, the linker connecting the this compound to the tumor-targeting antibody plays a pivotal role in the overall efficacy and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload and its associated off-target toxicities, yet efficiently release the active drug upon internalization into the target cancer cell.
This guide delves into the head-to-head comparisons of various linker types used in this compound ADCs, focusing on their stability, in vitro cytotoxicity, and in vivo efficacy.
Comparative Analysis of this compound ADC Linker Performance
The following tables summarize the quantitative data from studies directly comparing different this compound ADC linkers.
| Linker Type | Linker Name/Description | Key Feature | In Vivo Stability | Citation |
| Hydrazone-Disulfide | AcButDMH | Acid-cleavable hydrazone and sterically hindered disulfide | Less stable in mouse and human plasma | [1] |
| Disulfide ("Linkerless") | Direct disulfide bond to engineered cysteine | Increased stability and homogeneity | 50% of drug remains conjugated after 21 days in vivo | [1][2][3] |
| Hydrazone | "Carbohydrate Conjugate" | Hydrolytic release in acidic lysosomal environment | Prone to premature hydrolysis | [4][] |
| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability | [4] |
Table 1: In Vivo Stability of Different this compound ADC Linkers. This table highlights the circulation stability of various linker types. The novel "linkerless" disulfide conjugate demonstrates significantly improved stability compared to the traditional AcButDMH linker.
| Linker Type | ADC | Target Cell Line | IC50 Value (ng/mL) | Citation |
| Hydrazone | P67.6 Carbohydrate Conjugate | HL-60 | <0.006 | [] |
| Disulfide ("Linkerless") | aCD22-cal ADC | WSU-DLCL2 | 0.05 (nmol/L) | [1] |
| Disulfide ("Linkerless") | aCD22-cal ADC | BJAB | 0.12 (nmol/L) | [1] |
| Disulfide ("Linkerless") | aLy6E-cal ADC | HCC-1569x2 | 87 (nmol/L) | [1] |
| Disulfide ("Linkerless") | aLy6E-cal ADC | NCI-1781 | 111 (nmol/L) | [1] |
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers. This table showcases the potency of ADCs with different linkers against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.
| Linker Type | ADC | Dose | In Vivo Model | Outcome | Citation |
| Hydrazone | P67.6 Carbohydrate Conjugate | 300 µg/kg (three times) | HL-60 subcutaneous xenografts | Long-term, tumor-free survivors | [] |
| Disulfide ("Linkerless") | aCD22-cal ADC & aLy6E-cal ADC | 3 mg/kg (single dose) | CD22+ non-Hodgkin lymphoma & HER2+ breast cancer xenografts | Tumor regression observed through day 21 | [1] |
Table 3: In Vivo Efficacy of this compound ADCs with Different Linkers. This table summarizes the antitumor activity of this compound ADCs with different linkers in preclinical animal models.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the presented data.
ADC Conjugation and Characterization
-
AcButDMH Linker Conjugation: The approved this compound ADCs, Mylotarg and Besponsa, utilize the AcButDMH linker. This linker is attached to the antibody through lysine residues, resulting in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[1]
-
"Linkerless" Disulfide Conjugation: This novel approach involves the direct attachment of a reduced this compound thiol to an engineered cysteine on the antibody, forming a disulfide bond. This site-specific conjugation method leads to a homogeneous ADC with a defined DAR.[1]
-
"Carbohydrate Conjugate" (Hydrazone Linker): This method involves the attachment of a hydrazide derivative of this compound to the oxidized carbohydrate moieties naturally present on the antibody, forming a hydrazone bond.[]
-
"Amide Conjugate": This involves reacting a this compound derivative containing an activated ester with the lysine residues of the antibody to form a stable amide bond.[4]
In Vitro Cytotoxicity Assays
Cell viability assays are performed to determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50). Typically, cancer cells are incubated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours). Cell viability is then assessed using colorimetric or fluorometric assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
In Vivo Efficacy Studies
Xenograft mouse models are commonly used to evaluate the antitumor activity of ADCs. Human cancer cell lines are implanted subcutaneously into immunodeficient mice. Once tumors reach a certain size, mice are treated with the ADC, a control antibody, or vehicle. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.[1][]
In Vivo Stability and Pharmacokinetic Analysis
To assess the stability of the ADC in circulation, the concentration of the total antibody and the antibody-conjugated drug are measured in plasma samples collected from animals at various time points after ADC administration. These measurements are typically performed using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes involved in the evaluation of this compound ADC linkers.
Figure 1: Workflow for evaluating different ADC linkers.
Figure 2: Payload release mechanisms for different linker types.
Discussion and Future Perspectives
The presented data clearly indicate that the choice of linker has a profound impact on the performance of this compound ADCs. The traditional AcButDMH linker, while clinically validated, suffers from instability, leading to premature drug release. The development of more stable linkers, such as the "linkerless" disulfide and amide linkers, represents a significant advancement in the field.
The "linkerless" disulfide conjugate offers the dual advantage of high stability in circulation and efficient payload release in the reducing environment of the cell. This approach, combined with site-specific conjugation, leads to a more homogeneous and potentially safer and more effective ADC. The amide linker provides exceptional stability, making it a promising option for non-cleavable ADC strategies where the entire antibody-linker-drug complex is internalized and degraded.
While direct head-to-head comparative data for peptide-cleavable (e.g., valine-citrulline) and other non-cleavable (e.g., thioether) linkers with this compound are limited in the public domain, the principles of their release mechanisms are well-established with other payloads. Peptide linkers are designed to be cleaved by specific lysosomal proteases, offering a targeted release mechanism. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which can be advantageous in terms of stability but may limit the bystander killing effect.
Future research should focus on conducting direct comparative studies of a wider range of linker technologies for this compound ADCs. Such studies will be invaluable for optimizing the therapeutic index of this potent class of anticancer agents and ultimately improving patient outcomes.
References
Comparative Cross-Resistance Profiles: Calicheamicin and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of calicheamicin with other prominent DNA damaging agents: doxorubicin, cisplatin, and etoposide. The information is supported by experimental data to aid in the research and development of novel cancer therapeutics.
Introduction to DNA Damaging Agents
This compound, a potent enediyne antibiotic, induces double-strand DNA breaks, leading to cell death.[1][2] Its exceptional cytotoxicity has led to its use in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II. Cisplatin, a platinum-based compound, forms DNA adducts that trigger apoptosis. Etoposide, a topoisomerase II inhibitor, causes permanent DNA strand breaks. Understanding the cross-resistance profiles of these agents is crucial for predicting treatment outcomes and designing effective combination therapies.
Quantitative Comparison of Cytotoxicity and Cross-Resistance
The following tables summarize the in vitro cytotoxicity and cross-resistance of this compound, doxorubicin, cisplatin, and etoposide in various cancer cell lines. The data has been compiled from multiple studies. Direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: IC50 Values (nM) of DNA Damaging Agents in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug Resistance | This compound (as ADC payload) | Doxorubicin | Cisplatin | Etoposide | Reference |
| HL60 (AML) | Sensitive | - | - | - | - | [4] |
| HL60/GO-R (AML) | Gemtuzumab Ozogamicin | Increased Resistance | - | - | - | [4] |
| A2780 (Ovarian) | Sensitive | - | - | 1,000 | - | [5] |
| A2780/CP70 (Ovarian) | Cisplatin | - | - | 13,000 | - | [5] |
| CCRF-CEM (Leukemia) | Sensitive | - | - | - | 100 | [6] |
| CEM/VP-1 (Leukemia) | Etoposide | - | Cross-Resistant | - | 1,500 | [6] |
| IGROV-1 (Ovarian) | Sensitive | - | - | - | - | [7] |
| IGROV-1/Pt1 (Ovarian) | Cisplatin | - | Cross-Resistant | - | - | [7] |
| Tca8113 (Oral Squamous Cell Carcinoma) | Sensitive | - | - | 1,500 | - | [8] |
| Tca/cisplatin (Oral Squamous Cell Carcinoma) | Cisplatin | - | - | 9,750 | - | [8] |
Note: IC50 values for this compound as a free drug are often in the picomolar range, making direct comparison with less potent drugs challenging. Data for ADC payloads reflects the targeted delivery system.
Table 2: Resistance Index (RI) of Resistant Cell Lines
| Cell Line | Resistant To | Cross-Resistance to Doxorubicin (RI) | Cross-Resistance to Cisplatin (RI) | Cross-Resistance to Etoposide (RI) | Reference |
| CEM/VP-1 | Etoposide | Yes | - | 15 | [6] |
| IGROV-1/Pt1 | Cisplatin | Yes | 14 | - | [7] |
| Tca/cisplatin | Cisplatin | - | 6.5 | - | [8] |
| A2780/CP70 | Cisplatin | - | 13 | - | [5] |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.
Mechanisms of Resistance and Cross-Resistance
Resistance to DNA damaging agents is a complex phenomenon involving multiple mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and MRP1, can actively pump drugs out of the cell, reducing their intracellular concentration. This is a common mechanism of resistance to doxorubicin and can contribute to cross-resistance to other agents that are substrates for these transporters.[4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the damage induced by these agents. For example, enhanced repair of cisplatin-DNA adducts is a known resistance mechanism.[5]
-
Alterations in Drug Targets: Mutations or altered expression of the drug's molecular target, such as topoisomerase II for doxorubicin and etoposide, can reduce drug binding and efficacy.[6]
-
Inactivation of Apoptotic Pathways: Defects in the cellular machinery that triggers apoptosis in response to DNA damage can lead to resistance.
-
Reduced Drug Accumulation: Changes in cellular uptake mechanisms can also contribute to resistance.[5]
Cross-resistance occurs when a cell develops resistance to one drug and, as a result, becomes resistant to other drugs, often due to a shared resistance mechanism. For instance, overexpression of MDR1 can confer resistance to both doxorubicin and etoposide.[6]
Experimental Protocols
Determination of IC50 and Resistance Index
A common method to determine the half-maximal inhibitory concentration (IC50) and the resistance index (RI) is the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the DNA damaging agent (e.g., this compound, doxorubicin, cisplatin, etoposide) for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration (log scale).
-
Determine the IC50 value, which is the drug concentration that causes 50% inhibition of cell growth.
-
To determine the Resistance Index (RI), perform the assay on both the parental (sensitive) and the resistant cell lines. The RI is calculated as: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
Visualizations
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cross resistance pattern towards anticancer drugs of a human carcinoma multidrug-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multidrug transporter proteins and cellular factors involved in free and mAb linked this compound-gamma1 (gentuzumab ozogamicin, GO) resistance and in the selection of GO resistant variants of the HL60 AML cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and properties of an etoposide-resistant human leukaemic CCRF-CEM cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovarian cancer cisplatin-resistant cell lines: multiple changes including collateral sensitivity to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of an etoposide-resistant human epithelial tumour cell line in vitro: characterization of patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Calicheamicin Target Engagement in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming target engagement of calicheamicin-based antibody-drug conjugates (ADCs) is a critical step in preclinical evaluation. This guide provides a comparative overview of key methodologies, supported by experimental data and detailed protocols, to assess the delivery of the this compound payload to its DNA target and the subsequent induction of DNA damage.
Calicheamicins are potent cytotoxic agents that bind to the minor groove of DNA and induce double-strand breaks (DSBs), leading to cell death.[1][2] In the context of an ADC, confirming target engagement involves demonstrating that the this compound payload, delivered by a specific antibody, reaches its intracellular target and exerts its DNA-damaging effect in preclinical models. This guide will focus on direct and indirect methods to measure this engagement.
Comparison of Primary Pharmacodynamic Assays
The most direct methods for confirming this compound target engagement revolve around the detection of its ultimate effect: DNA double-strand breaks. The two most common and well-established assays for this purpose are the γ-H2AX assay and the Comet assay.
| Feature | γ-H2AX Assay | Comet Assay (Neutral) |
| Principle | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA double-strand breaks. | Single-cell gel electrophoresis where fragmented DNA (from DSBs) migrates out of the nucleus, forming a "comet tail". |
| Primary Endpoint | Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity. | Percentage of DNA in the comet tail; tail length and moment. |
| Throughput | High-throughput with imaging flow cytometry; medium with microscopy. | Medium to high-throughput, especially with automated scoring systems. |
| Sensitivity | Highly sensitive for detecting DSBs. | Highly sensitive for detecting DNA strand breaks. |
| Specificity for DSBs | Highly specific for DSBs. | Neutral comet assay is specific for DSBs. Alkaline version detects both single and double-strand breaks. |
| Sample Type | FFPE or frozen tissue sections, single-cell suspensions. | Single-cell suspensions from fresh or frozen tissues. |
| Advantages | - Well-established biomarker for DSBs.- Can be performed on tissue sections, preserving tissue architecture.- Amenable to high-content imaging and flow cytometry. | - Direct visualization of DNA damage in individual cells.- Can be adapted to detect various types of DNA damage. |
| Disadvantages | - Foci quantification can be complex and subject to variability.- Can be induced by apoptosis, requiring co-staining with apoptotic markers for definitive interpretation. | - Requires single-cell suspensions, losing tissue context.- Can be sensitive to experimental conditions, requiring careful standardization. |
Alternative and Complementary Assays
Beyond direct detection of DNA damage, other methods can provide evidence of target engagement by assessing upstream events in the ADC trafficking pathway.
| Assay | Principle | Application in Confirming Target Engagement |
| ADC Internalization Assay | Typically uses fluorescently labeled ADCs to visualize and quantify their uptake into target cells via microscopy or flow cytometry. | Confirms that the ADC is being internalized by the target cells, a prerequisite for payload delivery. |
| Payload Release Assay | Utilizes specialized reporters or mass spectrometry to detect the cleavage of the linker and the release of the this compound payload within the cell. | Provides evidence that the payload is being liberated from the antibody in the appropriate intracellular compartment (e.g., lysosome). |
| Apoptosis Assays (e.g., TUNEL, Caspase-3) | Detects downstream events of DNA damage, such as DNA fragmentation and activation of apoptotic pathways. | While not a direct measure of target engagement, a dose-dependent increase in apoptosis in target cells supports the mechanism of action. |
Experimental Protocols
γ-H2AX Immunofluorescence Staining of Xenograft Tumors
This protocol outlines the detection of γ-H2AX foci in formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical xenograft models treated with a this compound ADC.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI nuclear counterstain
-
Mounting medium
-
Confocal or high-content fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.
-
Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask the epitope.
-
Permeabilization: Incubate sections with permeabilization buffer to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips and acquire images using a confocal or high-content microscope.
-
Quantification: Use image analysis software to quantify the number of γ-H2AX foci per nucleus or the total nuclear fluorescence intensity.
Neutral Comet Assay on Tumor Tissues
This protocol describes the detection of DNA double-strand breaks in single-cell suspensions derived from xenograft tumors.
Materials:
-
Fresh or frozen tumor tissue
-
Tissue dissociation buffer (e.g., collagenase/dispase)
-
Low melting point agarose
-
Comet assay slides
-
Lysis solution (neutral pH)
-
Neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Single-Cell Suspension Preparation: Mince the tumor tissue and incubate with tissue dissociation buffer to obtain a single-cell suspension. Filter the suspension to remove clumps.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a Comet assay slide. Allow to solidify.
-
Lysis: Immerse the slides in neutral lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and apply a current.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using specialized software.
Visualizing the Pathways and Workflows
This compound ADC Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for γ-H2AX Staining
Caption: Workflow for confirming target engagement using γ-H2AX staining.
Logical Relationship of Target Engagement Assays
Caption: Relationship between different target engagement assays.
References
Safety Operating Guide
Proper Disposal Procedures for Calicheamicin: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics. Their extreme cytotoxicity necessitates stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential safety and logistical information, outlining operational and disposal plans with step-by-step guidance.
Primary and Recommended Disposal Method: Incineration
The universally recommended and often legally mandated method for the disposal of bulk Calicheamicin, as well as materials heavily contaminated with it, is high-temperature incineration. This process ensures the complete destruction of the cytotoxic compound.
Procedure for Incineration:
-
Segregation: All this compound waste, including pure compound, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Cytotoxic Waste" and "Incinerate Only," and should also identify the primary hazardous component (this compound).
-
Containment:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container that is clearly labeled as cytotoxic waste.
-
Solid Waste: Contaminated solids such as gloves, gowns, and absorbent pads should be collected in a dedicated, leak-proof, and clearly labeled container. It is best practice to double-bag this waste in yellow or other appropriately colored bags designated for cytotoxic materials.
-
Liquid Waste: Aqueous and organic solutions containing this compound should be collected in sealed, shatter-proof containers. Halogenated and non-halogenated solvent waste should be segregated according to your institution's waste management guidelines.
-
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste management company that is equipped to handle and incinerate cytotoxic compounds.
Chemical Inactivation and Decontamination Procedures
While incineration is the standard for bulk waste, chemical inactivation can be a valuable tool for the decontamination of surfaces, glassware, and equipment in the event of a spill or as part of routine cleaning procedures. The following protocols are based on the known chemical reactivity of the enediyne structure of this compound.
Disclaimer: These protocols are provided for guidance and are based on established chemical principles. The efficacy of these procedures for the complete inactivation of this compound should be validated in your laboratory setting before routine implementation.
Experimental Protocol 1: Thiol-Mediated Inactivation
The cytotoxic activity of this compound is triggered by the reduction of its methyltrisulfide group, often by biological thiols like glutathione. This process initiates a cycloaromatization reaction of the enediyne core, leading to the formation of a DNA-cleaving diradical. By intentionally triggering this reaction with an excess of a simple thiol, the this compound molecule can be "discharged" and rendered inactive.
Methodology:
-
Prepare Inactivation Solution: Prepare a 10% (w/v) solution of N-acetylcysteine (NAC) in 95% ethanol. For example, dissolve 10 g of NAC in 100 mL of 95% ethanol. This solution should be prepared fresh.
-
Application:
-
For liquid waste: Add the NAC solution to the this compound-containing liquid waste to a final NAC concentration of at least 2%. Mix thoroughly.
-
For surface decontamination: Liberally apply the NAC solution to the contaminated surface and ensure it remains wet for the entire contact time.
-
-
Contact Time: Allow the inactivation solution to react with the this compound for a minimum of 2 hours.
-
Post-Treatment:
-
After the contact time, absorb the treated liquid with an inert absorbent material.
-
Wipe the decontaminated surface with fresh inactivation solution, followed by a clean, wet cloth.
-
-
Disposal: Dispose of all materials used in the decontamination process (absorbent pads, wipes, etc.) as cytotoxic waste for incineration.
Experimental Protocol 2: Alkaline Hydrolysis
Alkaline hydrolysis is a robust method for the degradation of a wide range of organic molecules, including many pharmaceuticals. The high pH and temperature promote the cleavage of ester and amide bonds within the this compound structure.
Methodology:
-
Prepare Inactivation Solution: Prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
-
Application:
-
For liquid waste: Carefully add the alkaline solution to the this compound waste in a suitable container. Ensure the final pH is >12.
-
For surface decontamination: This method is corrosive and should be used with caution on sensitive surfaces. Apply the alkaline solution and spread it evenly.
-
-
Contact Time and Temperature:
-
For liquid waste, heat the mixture to 80-100°C for at least 4 hours with stirring.
-
For surfaces, a contact time of at least 2 hours at room temperature is recommended.
-
-
Neutralization and Post-Treatment:
-
After the reaction time, allow the mixture to cool. Carefully neutralize the solution to a pH between 6 and 8 by slowly adding an acid (e.g., 1 M hydrochloric acid).
-
Wipe the decontaminated surface with a clean, wet cloth.
-
-
Disposal: The neutralized liquid waste and all materials used in the decontamination should be disposed of as hazardous waste.
Experimental Protocol 3: Oxidative Degradation
Strong oxidizing agents can be used to break down the complex structure of this compound. A common and effective oxidizing agent for laboratory use is a piranha solution, which should be handled with extreme caution.
Methodology:
-
Prepare Inactivation Solution: Piranha solution is a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂), typically in a 3:1 to 7:1 ratio. EXTREME CAUTION: Always add the peroxide to the acid slowly. The reaction is highly exothermic and can be explosive if not handled correctly. This should only be performed in a chemical fume hood with appropriate PPE.
-
Application:
-
This method is primarily suitable for the cleaning of contaminated glassware.
-
Carefully add the piranha solution to the glassware to be decontaminated.
-
-
Contact Time: Allow the glassware to soak for at least 1 hour.
-
Post-Treatment:
-
Carefully decant the piranha solution into a designated waste container.
-
Thoroughly rinse the glassware with a large amount of deionized water.
-
-
Disposal: The spent piranha solution and any rinsates must be disposed of as hazardous waste according to institutional guidelines.
Data Presentation: Summary of Chemical Inactivation Protocols
| Parameter | Thiol-Mediated Inactivation | Alkaline Hydrolysis | Oxidative Degradation (Piranha) |
| Inactivating Agent | 10% N-acetylcysteine in Ethanol | 1 M NaOH or KOH | Sulfuric Acid & Hydrogen Peroxide |
| Concentration | Final concentration of ~2% NAC | pH > 12 | 3:1 to 7:1 H₂SO₄:H₂O₂ |
| Contact Time | ≥ 2 hours | 2-4 hours | ≥ 1 hour |
| Temperature | Ambient | Ambient to 100°C | Highly Exothermic (handle with care) |
| Primary Application | Liquid waste, surface decontamination | Liquid waste, robust surfaces | Glassware decontamination |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for handling this compound-contaminated materials.
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Calicheamicin
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Calicheamicin, a potent enediyne antitumor antibiotic. Adherence to these protocols is essential to mitigate the significant health risks associated with this cytotoxic compound, which includes potential genetic defects, damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.[1][2]
Core Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. This includes protection for the respiratory system, hands, eyes, and body.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-certified N95 or higher-level respirator (e.g., elastomeric half-mask with P100 filter).[3][4] | To prevent inhalation of aerosolized particles.[5][6] |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified).[3][4][7][8] | Provides a robust barrier against skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area. |
| Eye and Face Protection | Safety goggles with side-shields or a full face shield.[3][5][9] | Protects against splashes and airborne particles. |
| Body Protection | Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[3][4] | Prevents contamination of skin and personal clothing. |
| Foot Protection | Disposable shoe covers.[3][4] | Minimizes the tracking of contamination outside of the designated handling area. |
Operational Plan: Donning, Doffing, and Disposal of PPE
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
1. Donning Procedure (Putting On PPE):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Put on two pairs of shoe covers.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is fully closed in the back.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.[3]
-
Respiratory Protection: Fit-test and don the N95 respirator or equivalent.
-
Eye and Face Protection: Put on safety goggles and a face shield.
2. Doffing Procedure (Taking Off PPE):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Remove the gown by rolling it down and away from the body to avoid contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Shoe Covers: Remove the outer pair of shoe covers before stepping out of the immediate work area, then the inner pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
3. Disposal Plan:
-
All disposable PPE used when handling this compound is considered contaminated and must be disposed of immediately in a designated hazardous waste container.[1][3]
-
Follow all local, regional, national, and international regulations for the disposal of cytotoxic waste.[1]
Engineering Controls and Decontamination
Engineering Controls:
-
All handling of this compound should be performed within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize exposure risk.
-
The work area should be under negative pressure to prevent the escape of airborne particles.[10]
-
A safety shower and eye wash station must be readily accessible.[1][5][9]
Decontamination:
-
In case of a spill, evacuate the area and refer to your institution's spill management plan.
-
Decontaminate surfaces and equipment by scrubbing with alcohol or another appropriate deactivating agent.[5][9]
-
Collect all spill cleanup materials in a sealed container for disposal as hazardous waste.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe this compound handling.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. pogo.ca [pogo.ca]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cytotoxic & High Potency Samples Handling/ Processing – Biopharma Group [biopharmagroupcdmo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
